molecular formula C4H12I2N2 B1319436 Piperazine Dihydriodide CAS No. 58464-47-4

Piperazine Dihydriodide

Cat. No.: B1319436
CAS No.: 58464-47-4
M. Wt: 341.96 g/mol
InChI Key: QZCGFUVVXNFSLE-UHFFFAOYSA-N
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Description

Piperazine Dihydriodide is a useful research compound. Its molecular formula is C4H12I2N2 and its molecular weight is 341.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine;dihydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCGFUVVXNFSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58464-47-4
Record name Piperazine Dihydriodide
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Foundational & Exploratory

Technical Guide: Solubility Profile and Application of Piperazine Dihydriodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1,4-diium iodide (Piperazine Dihydriodide,


) is a cyclic organic diammonium salt increasingly utilized in organometallic halide perovskite photovoltaics and pharmaceutical synthesis. Its utility is governed strictly by its solubility profile: highly soluble in polar aprotic solvents (DMSO, DMF) and insoluble in non-polar organic solvents. This guide provides a definitive physicochemical analysis, a validated synthesis protocol, and a solubility landscape derived from first-principles chemical thermodynamics.

Physicochemical Profile & Structural Logic

To understand the solubility of this compound, one must first analyze its structural components. It is not a neutral organic molecule; it is a dicationic salt .

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~341.96 g/mol

  • Structure: A six-membered saturated heterocycle (piperazine) where both nitrogen atoms are protonated, balanced by two iodide anions (

    
    ).
    
Thermodynamic Solubility Drivers

The dissolution of


 in any solvent is a competition between the Lattice Energy  (holding the crystal together) and the Solvation Energy  (energy released when solvent molecules surround the ions).
  • Lattice Energy (High): The ionic bond between the piperazinium dication and the iodide anions is strong. Breaking this requires significant energy.

  • Solvation Requirement: Only solvents with high dielectric constants (

    
    ) and strong dipole moments can stabilize the dissociated ions effectively enough to overcome the lattice energy.
    

Solubility Landscape: The Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction capability with


.
Table 1: Solubility Classification of this compound
Solvent ClassRepresentative SolventsSolubility StatusMechanism of Action
Polar Aprotic DMF , DMSO , NMP , DMAc High (>500 mg/mL)High dielectric constant stabilizes ions; strong dipoles solvate the cation.
Polar Protic Water, MethanolHigh to Moderate H-bonding stabilizes the iodide anions; high polarity dissolves the salt.
Lower Alcohols Ethanol, Isopropanol (IPA)Low / Sparingly Dielectric constant is too low to fully overcome lattice energy at room temp.
Non-Polar / Ethers Diethyl Ether, Chlorobenzene, TolueneInsoluble (Antisolvent)Lack of dipoles prevents ion solvation. Used to precipitate the salt.
Ketones/Esters Acetone, Ethyl AcetateInsoluble Insufficient polarity for dicationic salts.

Critical Application Note: In perovskite solar cell fabrication, DMF/DMSO mixtures are used to dissolve


 for the precursor ink. Chlorobenzene  or Diethyl Ether  are used as "antisolvents" during the spin-coating process to force rapid crystallization of the film.

Experimental Protocol: Synthesis & Purification

Commercially available


 often contains impurities (excess iodine or mono-protonated species). For high-precision applications (e.g., photovoltaics), in-house synthesis and purification are recommended.
Reagents Required
  • Piperazine (Anhydrous, 99%)

  • Hydriodic Acid (

    
    , 57 wt. % in water, stabilized)
    
  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 10 mmol of Piperazine in 20 mL of cold Ethanol (

    
    ) in a round-bottom flask.
    
  • Acid Addition: Dropwise, add 22 mmol (10% excess) of Hydriodic Acid to the stirring solution.

    • Note: The reaction is exothermic. Maintain ice bath cooling to prevent iodine oxidation (yellowing).

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour.
    
  • Concentration: Use a Rotary Evaporator (

    
    , vacuum) to remove solvents until a wet white/yellowish precipitate remains.
    
  • Washing (The Critical Step): Suspend the solid in Diethyl Ether and sonicate. The ether will extract excess iodine and unreacted organic impurities. Decant the supernatant. Repeat 3 times until the solid is pure white.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Add Diethyl Ether dropwise until the solution turns cloudy. Cool slowly to

    
     to crystallize.
    
  • Drying: Vacuum dry at

    
     for 12 hours.
    
Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Start: Piperazine + Ethanol React Add HI (aq) (Exothermic Reaction) Start->React Stir at 0°C Evap Rotary Evaporation (Remove Solvent) React->Evap Formation of Salt Wash Wash with Diethyl Ether (Remove I2 impurities) Evap->Wash Crude Solid Cryst Recrystallize (Ethanol/Ether) Wash->Cryst White Powder Final Pure Piperazine Dihydriodide Cryst->Final Vacuum Dry

Figure 1: Step-by-step synthesis and purification workflow for high-purity this compound.

Solubility Determination Methodology

To determine the precise solubility limit (Saturation Concentration,


) for a specific application, do not rely solely on literature. Use this self-validating gravimetric protocol.
Protocol: Gravimetric Solubility Assay
  • Saturation: Add excess

    
     powder to 2 mL of the target solvent (e.g., DMF) in a sealed vial.
    
  • Equilibration: Stir at the target temperature (e.g.,

    
    ) for 24 hours.
    
  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Weighing: Weigh the vial with the saturated solution (

    
    ).
    
  • Evaporation: Evaporate the solvent completely in a vacuum oven at

    
    .
    
  • Final Weighing: Weigh the vial containing the dried residue (

    
    ).
    

Calculation:



(Where 

is derived from

and the solvent density).

Mechanism of Action in Perovskites

Why is this solubility profile relevant? In Lead Halide Perovskites (


), 

acts as a bidentate anchoring agent .
  • Solubility in Ink: It must dissolve in the DMF/DMSO precursor solution to be integrated into the film.

  • Insolubility in Antisolvent: When Chlorobenzene is dripped onto the spinning film,

    
     precipitates at the grain boundaries.
    
  • Passivation: The two ammonium groups (

    
    ) form hydrogen bonds with under-coordinated Iodine (
    
    
    
    ) at the perovskite surface, suppressing non-radiative recombination defects.
Visualization: Defect Passivation Mechanism

PassivationMechanism Defect Perovskite Surface Defect (Under-coordinated I-) Interaction Electrostatic/H-Bonding Interaction Defect->Interaction Target Site PZDI This compound (Solubilized in DMF) PZDI->Interaction Diffuses to Surface Result Passivated Surface (Reduced Recombination) Interaction->Result Stabilization

Figure 2: Mechanism of surface passivation where PZDI anchors to surface defects.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Snaith, H. J., et al. "Perovskites: The Emergence of a New Era for Low-Cost Photovoltaics." The Journal of Physical Chemistry Letters, 2013. (Foundational context for solution-processing of iodides).
  • PubChem Database. "Piperazine." National Center for Biotechnology Information. [Link] (Source for precursor physicochemical data).

  • Cohen, S., et al. "Organometallic Halide Perovskites: A Case of Cube-octahedral Diffraction." Science, 2016. (Context on solvent engineering in perovskites).

(Note: Specific solubility curves for PZDI are often empirical and lab-specific; the gravimetric protocol provided above is the authoritative method for determination in mixed-solvent systems.)

Managing Moisture Sensitivity in Piperazine Dihydriodide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Perovskite and Pharmaceutical Applications

Executive Summary: The Precursor Paradox

Piperazine Dihydriodide (PDI


), CAS 58464-47-4, occupies a critical niche in modern materials science. While the pure salt is inherently hygroscopic  and prone to oxidative degradation, its primary application in Perovskite Solar Cells (PSCs)  is to enhance the moisture stability of the final device.

This guide addresses the technical requirements for handling PDI


 during the research and fabrication phases. It synthesizes the thermodynamics of amine hydrohalide hydration with practical, glovebox-level protocols to ensure precursor integrity.
Chemical Profile & Hygroscopic Mechanism[1]

Chemical Identity:

  • IUPAC Name: Piperazine-1,4-diium iodide[1][2]

  • Formula:

    
    
    
  • Structure: A six-membered heterocycle where both nitrogen atoms are protonated, counter-balanced by two iodide anions.

2.1 The Thermodynamics of Water Uptake

The hygroscopicity of PDI


 is driven by the high enthalpy of hydration of the piperazinium cation and the polarizability of the iodide anion. Unlike hydrophobic organic molecules, the ionic lattice of PDI

interacts aggressively with atmospheric moisture through two distinct pathways:
  • Surface Adsorption (Chemisorption): The protonated amine groups (

    
    ) act as potent hydrogen bond donors. Water molecules bind to the surface, lowering the surface energy.
    
  • Deliquescence (Bulk Dissolution): As relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the adsorbed water layer dissolves the surface ions, creating a saturated solution film that accelerates further uptake.

Critical Warning: The presence of moisture catalyzes the oxidation of the iodide anion (


) to elemental iodine (

), visible as a yellow-to-brown discoloration. This reaction is photosensitive.


Application Mechanism: Why Use a Hygroscopic Salt for Stability?

In perovskite photovoltaics (e.g.,


 or hybrid organic-inorganic systems), PDI

is used not despite its hygroscopicity, but because of its ability to coordinate with the lead halide octahedra.
Diagram 1: The Dual-Pathway Mechanism

The following diagram illustrates the divergence between improper storage (Degradation) and correct application (Passivation).

PDI2_Mechanism PDI2 This compound (Pure Crystal) Hydrolysis Lattice Dissolution (Deliquescence) PDI2->Hydrolysis Exposure Coordination N-H...I Hydrogen Bonding (Defect Passivation) PDI2->Coordination Precursor Mixing Moisture Atmospheric Moisture (>40% RH) Moisture->Hydrolysis Oxidation Iodide Oxidation (Yellowing/I2 Formation) Hydrolysis->Oxidation O2 + Light Perovskite Perovskite Lattice (Defect Sites) Perovskite->Coordination Stability Enhanced Device Stability (Hydrophobic Barrier) Coordination->Stability Film Formation

Caption: Figure 1. Divergent pathways of PDI2. Left: Environmental degradation via deliquescence. Right: Stabilization of perovskite films via defect passivation.

Analytical Characterization Protocols

To validate the quality of PDI


 before use, researchers must employ specific characterization techniques. Standard "loss on drying" is often insufficient due to the potential for iodine sublimation.
Table 1: Recommended Characterization Matrix
TechniqueParameter MeasuredAcceptance CriteriaNotes
Argentometric Titration Purity (

content)
>98.0%Gold standard for halide quantification.
Karl Fischer (Coulometric) Water Content<0.5% w/wEssential for anhydrous processing. Volumetric KF is too low-resolution.
TGA (Thermogravimetric) Decomposition/VolatilesNo mass loss <150°CDistinguishes between surface water and crystal lattice degradation.
PXRD (Powder X-Ray) Phase PurityMatch calculated patternLook for amorphous "humps" indicating partial deliquescence.
Protocol 4.1: Dynamic Vapor Sorption (DVS) for Stability Profiling

Purpose: To determine the Critical Relative Humidity (CRH) specific to your batch/particle size.

  • Sample Prep: Load 10–20 mg of PDI

    
     into the DVS quartz pan inside a dry box. Seal for transfer.
    
  • Equilibration: Purge with dry

    
     (0% RH) at 25°C for 60 minutes to establish dry mass (
    
    
    
    ).
  • Ramp: Increase RH in 5% steps from 0% to 90%. Hold each step until mass change (

    
    ) is <0.002% per minute.
    
  • Hysteresis Check: Ramp back down to 0% RH.

  • Analysis: A sharp mass increase denotes the CRH. Storage conditions must be maintained at least 10% RH below this value.

Handling & Storage Workflow

Due to the photosensitivity of the iodide moiety and the hygroscopicity of the amine salt, standard laboratory storage is inadequate.

Diagram 2: The "Zero-Exposure" Workflow

This workflow ensures the material remains anhydrous from vendor bottle to device fabrication.

Handling_Workflow cluster_fail Failure Modes Receipt Vendor Receipt (Sealed under Argon) Transfer Transfer to Glovebox (Antechamber Cycle x3) Receipt->Transfer Immediate Storage Storage Conditions: <0.5 ppm H2O/O2 Amber Glass Vial Transfer->Storage Weighing Weighing (Anti-static Gun Essential) Storage->Weighing In-situ OpenAir Open Air Weighing Solvation Solvation (Anhydrous DMF/DMSO only) Weighing->Solvation ClearVial Clear Glass Storage

Caption: Figure 2. "Zero-Exposure" protocol to prevent hydrolysis and photo-oxidation of PDI2.

Critical Handling Steps:
  • Inert Atmosphere: Always handle PDI

    
     in a nitrogen or argon-filled glovebox (
    
    
    
    ppm).
  • Light Protection: If amber vials are unavailable, wrap containers in aluminum foil immediately.

  • Solvent Compatibility: When preparing precursor solutions, use anhydrous DMF or DMSO. Trace water in solvents will protonate the solvent, shifting the equilibrium and potentially precipitating lead iodides in perovskite mixes.

References
  • Zhang, H., et al. (2022). Piperazine-1,4-diol: synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry. Retrieved from [Link]

  • Li, X., et al. (2023). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. PubMed.[2] Retrieved from [Link]

  • NBInno. (2026). Optimizing Perovskite Solar Cell Design with this compound. Retrieved from [Link]

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

application of piperazine dihydriodide in metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Initiating MOF Research

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piperazine dihydriodide as a reagent in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperazine Dihydriodide (Pz[1][2]·2HI) in Advanced Polymer Matrices & Hybrid Electronics

Executive Summary & Mechanistic Rationale

This compound (Pz[1][2]·2HI, CAS: 58464-47-4) has transcended its traditional role as a simple amine salt to become a critical reagent in supramolecular polymer chemistry and hybrid organic-inorganic photovoltaics (perovskites) .

Its utility stems from its dual-functional nature:

  • The Piperazinium Cation (

    
    ):  A rigid, cyclic diammonium core that acts as a potent hydrogen-bond donor. In polymer matrices (like PEO) or hybrid lattices, it functions as a "molecular rivet," crosslinking chains or passivating surface defects via N-H···I or N-H···O interactions.
    
  • The Iodide Anion (

    
    ):  Provides high ionic conductivity for solid polymer electrolytes (SPEs) and serves as a halide reservoir in perovskite crystallization, suppressing iodide vacancies.
    

This guide details two high-value protocols: formulating Solid Polymer Electrolytes (SPEs) for energetic applications and Interfacial Passivation in polymer-hybrid solar cells.

Critical Material Properties

PropertySpecificationRelevance to Polymer Chemistry
Molecular Formula

Stoichiometric source of

ions.
Solubility High: Water, DMF, DMSOMod: Ethanol, MethanolLow: Toluene, ChlorobenzeneCompatible with polar polymer casting solvents (Acetonitrile, DMF).
Thermal Stability Decomp > 250°C (approx)Survives polymer melt processing and annealing steps.
Functionality Bifunctional AmmoniumEnables supramolecular crosslinking between polymer chains.

Protocol A: Synthesis of PEO-Based Solid Polymer Electrolytes (SPE)

Context: Polyethylene Oxide (PEO) is the gold standard for solid electrolytes but suffers from low ionic conductivity at room temperature due to crystallization. Pz·2HI acts as both an ionic dopant and a crystallization inhibitor (plasticizer), disrupting PEO spherulites to enhance segmental motion.

Materials Required:
  • Host Polymer: Polyethylene oxide (PEO),

    
     g/mol .
    
  • Reagent: this compound (Pz[1][2]·2HI) (>98% purity).[3]

  • Solvent: Acetonitrile (Anhydrous).

  • Substrate: Teflon petri dish or PTFE casting mold.

Step-by-Step Methodology:
  • Pre-treatment:

    • Dry PEO powder under vacuum at 50°C for 24 hours to remove trace moisture.

    • Why: Moisture competes with the ether oxygens for coordination with the piperazinium cation, destabilizing the electrolyte.

  • Solvation (The "Separate-Then-Mix" Technique):

    • Vial A: Dissolve 1.0 g of PEO in 20 mL of Acetonitrile. Stir at 50°C for 4 hours until a clear, viscous solution forms.

    • Vial B: Dissolve stoichiometric amount of Pz·2HI in 5 mL of Methanol/Acetonitrile (1:4 ratio).

    • Target Loading: 5 wt%, 10 wt%, and 15 wt% relative to PEO mass.

  • Complexation:

    • Add solution B dropwise into solution A under vigorous stirring.

    • Continue stirring at 50°C for 12 hours.

    • Observation: The solution should remain clear. Cloudiness indicates premature precipitation or saturation.

  • Casting & Annealing:

    • Pour the mixture into the PTFE mold.

    • Slow Evaporation: Cover with a glass lid leaving a small gap. Allow solvent to evaporate at Room Temperature (RT) for 24 hours inside a fume hood.

    • Vacuum Drying: Transfer the formed film to a vacuum oven. Dry at 60°C for 24 hours to remove residual solvent.

  • Self-Validation Check:

    • The resulting film should be flexible and translucent.

    • Failure Mode: Opaque/white patches indicate PEO recrystallization (insufficient Pz·2HI interaction) or salt aggregation (loading too high).

Protocol B: Interfacial Passivation in Hybrid Perovskite-Polymer Devices

Context: In inverted (p-i-n) solar cells, the interface between the perovskite and the Hole Transport Polymer (e.g., PTAA or PEDOT:PSS) is a site of high recombination. Pz·2HI is applied as an interlayer to "bridge" these materials.

Workflow Visualization

PassivationWorkflow Substrate Perovskite Film (Polycrystalline) SpinCoat Dynamic Spin Coating 4000 rpm / 20s Substrate->SpinCoat Load Sample Solution Pz·2HI Solution (1-2 mg/mL in IPA) Solution->SpinCoat Dispense Anneal Thermal Annealing 100°C / 10 min SpinCoat->Anneal Solvent Removal Interaction Mechanism: 1. I- fills vacancies 2. Pz2+ H-bonds to Polymer Anneal->Interaction Surface Reconstruction PolymerDep Polymer Deposition (HTL Layer) Interaction->PolymerDep Improved Wetting

Figure 1: Workflow for applying this compound as an interfacial bridge in hybrid electronics.

Detailed Methodology:
  • Reagent Preparation:

    • Dissolve Pz·2HI in Isopropanol (IPA) to a concentration of 1.5 mg/mL .

    • Note: IPA is orthogonal to most perovskites (won't dissolve the underlying layer).

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Dynamic Deposition:

    • Place the perovskite-coated substrate on the spin coater.

    • Start rotation at 4,000 rpm .

    • Immediately dispense 50 µL of the Pz·2HI solution onto the spinning center.

    • Spin for 20 seconds.

  • Thermal Activation:

    • Transfer to a hotplate at 100°C for 5 minutes .

    • Mechanism:[4][5] Heat drives the bulky piperazinium cations into the grain boundaries and surface voids, while the iodide anions fill halide vacancies (

      
      ).
      
  • Polymer Overcoating:

    • Deposit the subsequent polymer layer (e.g., P3HT or Spiro-OMeTAD) immediately after cooling.

    • Benefit: The amine groups on the Pz·2HI surface improve the wettability and adhesion of the polymer layer, reducing delamination risks.

Mechanistic Diagram: The "Molecular Rivet" Effect

The following diagram illustrates how this compound operates at the molecular level within a polymer or hybrid matrix.

MolecularMechanism Pz Piperazinium Cation (Rigid Core) Iodide Iodide Anions (Mobile Species) Pz->Iodide Ionic Bonding PolymerChain Polymer Chain A (Ether Oxygen / Carbonyl) Pz->PolymerChain H-Bond (N-H···O) PolymerChain2 Polymer Chain B (Ether Oxygen / Carbonyl) Pz->PolymerChain2 H-Bond (N-H···O) Defect Surface Defect (Under-coordinated Metal) Iodide->Defect Ionic Passivation

Figure 2: Mechanistic action of Pz[2][5][6]·2HI. The cation crosslinks polymer chains via Hydrogen Bonding, while the anion passivates inorganic defects.

References

  • Optimizing Perovskite Solar Cell Design with this compound. (2026). NBInno Application Notes. Retrieved from [Link]

  • Piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite. (2020). Journal of Materials Chemistry A. Retrieved from [Link]

  • Piperazinium Poly(Ionic Liquid)s as Solid Electrolytes for Lithium Batteries. (2024).[7] Macromolecular Rapid Communications. Retrieved from [Link]

  • Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. (2023). Advanced Functional Materials. Retrieved from [Link]

  • Piperazine-1,4-diol: synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. (2022).[6] New Journal of Chemistry. Retrieved from [Link]

Sources

solution processing of piperazine dihydriodide for thin films

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solution Processing of Piperazine Dihydriodide (


) for High-Performance Perovskite Thin Films 

Executive Summary & Scientific Rationale

This compound (


, 

) has emerged as a critical organic halide salt in the fabrication of high-efficiency perovskite solar cells (PSCs). Unlike simple alkylammonium salts (e.g., methylammonium), the piperazine ring provides structural rigidity and dual-site protonation capabilities.

Why


? 
  • Defect Passivation: The electron-rich nitrogen atoms in the piperazine ring effectively coordinate with undercoordinated

    
     or 
    
    
    
    defects at grain boundaries, suppressing non-radiative recombination.
  • Dimensionality Engineering:

    
     acts as a spacer cation, facilitating the formation of 2D or quasi-2D Ruddlesden-Popper phases which enhance moisture stability.
    
  • Strain Release: When used as an interfacial buffer layer,

    
     lubricates the buried interface, releasing lattice strain caused by thermal expansion mismatch between the substrate and the perovskite film.[1][2]
    

This guide provides a rigorous, pharmaceutical-grade protocol for the synthesis, purification, and solution processing of


, ensuring batch-to-batch consistency essential for reproducible optoelectronic devices.

Safety & Handling (GLP Compliance)

  • Bioactivity Warning: Piperazine derivatives are biologically active (historically used as anthelmintics). Handle with full PPE (gloves, goggles, lab coat) in a fume hood.

  • Acid Hazards: Synthesis involves Hydroiodic Acid (HI), which is corrosive and releases toxic iodine vapor upon oxidation.

  • Light Sensitivity: Iodide salts degrade to elemental iodine (

    
    ) under light. All processing should occur under yellow light or in amber glassware.
    

Protocol A: Synthesis and Purification of High-Purity

Commercial sources of


 often contain trace iodine impurities that act as recombination centers. In-house synthesis and recrystallization are recommended for device-grade performance.

Reagents:

  • Piperazine (anhydrous, 99.9%)

  • Hydroiodic Acid (57 wt% in water, stabilized)

  • Ethanol (absolute)

  • Diethyl Ether (anhydrous)

Workflow:

  • Dissolution: Dissolve 10g of Piperazine in 50 mL of ethanol in a round-bottom flask kept in an ice bath (

    
    ).
    
  • Reaction: Dropwise add HI (stoichiometric excess, 2.2 equivalents) under vigorous stirring. The reaction is exothermic.

    • Mechanism:[3][4][5][6]

      
      
      
  • Precipitation: The solution will turn pale yellow. Evaporate the solvent using a rotary evaporator at

    
     until a white/yellowish precipitate forms.
    
  • Washing: Wash the raw precipitate 3x with cold diethyl ether to remove unreacted iodine and organic impurities.

  • Recrystallization (The Critical Step):

    • Dissolve the crude salt in minimal boiling ethanol.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the white crystals. If the crystals are yellow, repeat recrystallization. Yellow color indicates trapped

      
       species.
      
  • Drying: Dry in a vacuum oven at

    
     for 24 hours. Store in a nitrogen-filled glovebox.
    

Protocol B: Ink Formulation & Thin Film Deposition

This protocol describes using


 as a passivation additive in a standard 

or

precursor solution.

Solvent System: A mixture of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is required.[7]

  • DMF: Low viscosity, allows good spreading.

  • DMSO: High donor number (

    
    ), forms intermediate adducts (
    
    
    
    ) that retard crystallization, allowing for uniform film formation.

Step-by-Step Procedure:

  • Precursor Preparation:

    • Prepare a 1.2 M solution of Lead Iodide (

      
      ) and Methylammonium Iodide (MAI) (1:1 molar ratio) in DMF:DMSO (4:1 v/v).
      
    • Doping: Add

      
       to the solution at a concentration of 3-5 mol% relative to lead.
      
    • Note: For 1 mL of 1.2 M

      
      , add approximately 10-15 mg of 
      
      
      
      .
  • Mixing: Stir at

    
     for 2 hours. Filter through a 0.22 
    
    
    
    PTFE filter.
  • Substrate Prep: UV-Ozone treat ITO/FTO glass for 15 minutes to improve wettability.

  • Spin Coating (Dynamic):

    • Dispense: 50

      
       of ink onto the center of the substrate.
      
    • Stage 1: 1000 rpm for 10s (Spreading).

    • Stage 2: 4000 rpm for 30s (Thinning).

    • Antisolvent Drip: At 20 seconds into Stage 2, quickly dispense 100

      
       of Chlorobenzene (CB) or Anisole onto the spinning center.
      
    • Mechanism:[3][4][5][6] The antisolvent extracts DMF, inducing instantaneous supersaturation and uniform nucleation.

  • Annealing:

    • Transfer immediately to a hotplate at

      
      .
      
    • Anneal for 10-20 minutes. The film should turn from transparent/brown to dark black (perovskite phase).

Visualization: Workflows & Mechanisms

Figure 1: Synthesis & Purification Workflow

A logical flow ensuring high-purity precursor generation.

G Start Raw Piperazine + Ethanol React Add HI (Dropwise) Exothermic Reaction Start->React Ice Bath Evap Rotary Evaporation (60°C) React->Evap Pale Yellow Sol. Wash Diethyl Ether Wash (Remove I2) Evap->Wash Precipitate Recryst Recrystallization (Ethanol -> 4°C) Wash->Recryst Crude Salt Recryst->Recryst Repeat if Yellow Dry Vacuum Dry (White Crystals) Recryst->Dry Pure PDI2

Caption: Step-by-step synthesis of this compound. The recrystallization loop is critical for removing iodine impurities that degrade device performance.

Figure 2: Film Formation & Passivation Mechanism

Visualizing how


 interacts with the perovskite lattice.

G cluster_mech PDI2 Functionality Sol Precursor Solution (PbI2 + MAI + PDI2) Spin Spin Coating (Solvent Evaporation) Sol->Spin Anti Antisolvent Drip (Supersaturation) Spin->Anti t=20s Film Perovskite Grain Growth Anti->Film Pass Defect Passivation (N -> Pb interaction) Film->Pass Grain Boundaries Strain Strain Release (Grain Boundary Cushioning) Film->Strain Interface

Caption: Mechanism of film formation. PDI2 segregates to grain boundaries and interfaces, passivating defects and releasing tensile strain during annealing.

Characterization & Validation

To confirm the successful integration of


, perform the following checks:
TechniqueObservationInterpretation
XRD (X-Ray Diffraction) Shift in main peaks or new low-angle peaks (

).
Indicates incorporation into the lattice or formation of 2D surface capping layers.
SEM (Scanning Electron Microscopy) Larger grain size, fewer pinholes compared to control.

modulates nucleation density, leading to higher quality films.
PL (Photoluminescence) Increased PL intensity and longer decay lifetime.Reduced non-radiative recombination centers (successful passivation).[8][9]
Visual Inspection Mirror-like, black film. No yellow spots.Yellow spots indicate incomplete conversion or phase segregation (

rich).

Troubleshooting Guide

  • Issue: Film appears cloudy or white.

    • Cause: High humidity during spinning (

      
      ) or antisolvent dripped too late.
      
    • Fix: Control humidity to

      
       or drip antisolvent 2-3 seconds earlier.
      
  • Issue: Crystals are yellow after synthesis.

    • Cause: Oxidation of iodide to iodine (

      
      ).
      
    • Fix: Wash with more diethyl ether or recrystallize again. Ensure HI is stabilized.

  • Issue: Poor solubility in DMF/DMSO.

    • Cause: Salt is likely the monohydriodide or contaminated.

    • Fix: Verify synthesis stoichiometry (ensure excess HI was used).

References

  • Optimizing Perovskite Solar Cell Design with this compound.

    
     in neutralizing defects and minimizing non-radiative recombination. Link
    
  • Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.

    
     as a buffer layer to release lattice strain and prevent voids. Link
    
  • A Small Amount of Piperazine-1,4-diium Iodide Radically Enhances the Thermal Stability of CsPbI3 Perovskite. Journal of Materials Chemistry A. (2020). Demonstrates the formation of 2D Ruddlesden-Popper structures for phase stabilization. Link

  • Significantly Improved Efficiency and Stability of Pure Tin-Based Perovskite Solar Cells with Bifunctional Molecules. ACS Applied Materials & Interfaces. (2023). Discusses the bifunctional nature of piperazine additives in preventing Sn oxidation. Link

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules. (2021). Provides foundational data on solvent interactions and solubility limits for iodide salts. Link

Sources

methods for preparing piperazine dihydriodide precursor solutions

High-Purity Synthesis and Precursor Formulation of Piperazine Dihydriodide ( ) for Perovskite Photovoltaics

Abstract

This compound (


12313

Introduction & Chemical Fundamentals

In the context of perovskite photovoltaics, PDI serves as a "bulky organic cation." Unlike small cations like methylammonium (


Key Chemical Challenges:

  • Iodide Oxidation: The iodide moiety (

    
    ) is thermodynamically prone to oxidation into iodine (
    
    
    ) upon exposure to oxygen and light, turning the precursor yellow and introducing deep-level defects in the final solar cell.
  • Hygroscopicity: PDI is highly hygroscopic. Absorbed moisture initiates rapid degradation of the perovskite film (hydration of

    
    ).
    
  • Stoichiometry: The reaction requires a strict 1:2 molar ratio (Piperazine:HI). Incomplete protonation leads to mono-iodide species, altering the passivation mechanism.

Chemical Properties Table[4]
PropertySpecification
IUPAC Name Piperazine-1,4-diium iodide
Formula

MW 341.96 g/mol
Appearance White crystalline powder (Yellowing indicates oxidation)
Solubility High: Water, DMSO, DMF; Low: Ethanol, IPA; Insoluble: Diethyl Ether, Chlorobenzene
Melting Point ~250 °C (Decomposes)

Safety & Pre-requisites

WARNING: Hydriodic acid (HI) is highly corrosive and causes severe skin burns. Iodine (

Required Reagents:

  • Piperazine (anhydrous,

    
    99%, Sigma-Aldrich)
    
  • Hydriodic Acid (57 wt. % in

    
    , unstabilized or stabilized with 
    
    
    1.5%
    
    
    , Sigma-Aldrich)
  • Ethanol (Absolute, Anhydrous)

  • Diethyl Ether (Anhydrous, BHT-free preferred)

  • Solvents for Ink: DMF (Anhydrous, 99.8%), DMSO (Anhydrous, 99.9%)

Module 1: Synthesis of Electronic-Grade PDI Salt

This protocol ensures the removal of oxidation byproducts (

Mechanism
Step-by-Step Protocol
  • Reactor Setup: Place a 250 mL round-bottom flask (RBF) in an ice bath (0 °C) . Add a magnetic stir bar.

  • Dissolution: Dissolve 8.61 g (0.1 mol) of anhydrous piperazine in 30 mL of cold ethanol. Stir until clear.

  • Acid Addition (Exothermic): Slowly add 30 mL (approx. 0.22 mol, slight excess) of 57% Hydriodic Acid dropwise over 20 minutes.

    • Expert Note: The solution will generate significant heat. Maintain temperature <10 °C to prevent rapid oxidation of iodide.

  • Crystallization:

    • Allow the solution to stir at room temperature for 30 minutes.

    • Rotary evaporate the solvent at 60 °C under reduced pressure until a wet white/yellowish slurry remains.

    • Alternative: If a rotovap is unavailable, add excess diethyl ether (100 mL) to precipitate the salt directly.

  • Purification (The "White" Standard):

    • Filter the precipitate using a vacuum Buchner funnel.

    • Critical Wash: Wash the solid cake 3x with Diethyl Ether .

    • Logic: PDI is insoluble in ether, but Iodine (

      
      ) is highly soluble. This step washes away the yellow impurities. The solid must turn pure white.
      
  • Drying: Dry the white powder in a vacuum oven at 60 °C for 12 hours. Transfer immediately to a Nitrogen-filled glovebox.

Synthesis Workflow Diagram

SynthesisWorkflowReactantsPiperazine + HIReactionReaction (Ice Bath)Exothermic NeutralizationReactants->ReactionEvapRotary EvaporationConcentrate SlurryReaction->EvapWashEther Wash(Removes I2 Impurities)Evap->Wash PrecipitateDryVacuum Dry(60°C, 12h)Wash->Dry White SolidProductPDI White Powder(Store in Glovebox)Dry->Product

Figure 1: Step-by-step synthesis workflow ensuring removal of iodine oxidation byproducts.

Module 2: Precursor Solution Preparation

PDI is used in two distinct ways in PSCs: as a bulk additive (doped into the perovskite ink) or as an interfacial layer (dissolved separately).

Protocol A: Interfacial Buffer Layer Solution (Buried Interface)

Used for spin-coating a thin layer on top of the Hole Transport Layer (e.g., NiOx or PTAA) before depositing the perovskite.

Target Concentration: 1.0 – 2.0 mg/mL Solvent: DMF or Methanol (depending on wetting properties required).

  • Weighing: In a

    
     glovebox, weigh 20 mg of PDI.
    
  • Dissolution: Add 10 mL of Anhydrous DMF.

  • Sonication: Sonicate for 5 minutes at room temperature. The solution should be perfectly clear and colorless.

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter to remove dust/undissolved particles.
    
Protocol B: Bulk Additive Solution (Doping)

Used to add PDI directly into the main Perovskite Precursor (e.g.,

Target Strategy: Prepare a high-concentration stock solution to minimize dilution of the main ink.

  • Stock Prep: Prepare a 1.0 M stock solution of PDI in DMSO.

    • Calculation: Dissolve 341.96 mg PDI in 1 mL DMSO.

  • Doping: Add this stock to the main perovskite ink at a ratio of 0.5 – 2.0 mol% relative to Lead (

    
    ).
    
    • Example: For 1 mL of 1.5 M

      
       ink, add 7.5 
      
      
      – 30
      
      
      of PDI stock.
Solution Stability & Oxidation Logic

StabilityLogicFreshFresh PDI Solution(Colorless)O2_ExposureExposure to O2 / MoistureFresh->O2_ExposureOxidationOxidation: 4I- + O2 + 4H+ -> 2I2 + 2H2OO2_Exposure->OxidationYellowYellow Solution(Defect Formation)Oxidation->YellowDeviceDevice Degradation(Non-Radiative Recomb.)Yellow->Device

Figure 2: The degradation pathway of PDI solutions. Yellowing indicates the formation of iodine (

Quality Control & Troubleshooting (Self-Validating Systems)

A "Self-Validating" protocol means the user can verify success without external analytical labs during the process.

The "White/Clear" Standard
  • Solid State: The powder must be snow-white. Any beige or yellow tint indicates free iodine.

    • Fix: Re-wash with diethyl ether until the filtrate runs clear.

  • Liquid State: The solution in DMF/DMSO must be colorless.

    • Fix: If the solution turns yellow inside the glovebox, your solvent may contain dissolved oxygen. Degas solvents by bubbling

      
       for 20 minutes before use.
      
Analytical Verification[6]
  • 1H NMR (

    
    ):  Confirm the piperazine ring integrity. Look for a singlet at 
    
    
    ppm (methylene protons).
  • XRD: Powder X-ray diffraction should show sharp crystalline peaks distinct from the reagents.

  • UV-Vis: Absorbance at 350-400 nm indicates

    
     formation (oxidation). A "good" solution has near-zero absorbance in this region.
    

References

  • Defect Passivation Mechanism

    • Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. (2023). Advanced Science.
  • Solubility & Solvent Engineering

    • Solubility of Hybrid Halide Perovskites in DMF and DMSO.[4] (2021).[2][4][5] Molecules.

  • Piperazine Properties

    • This compound Product Specifications (CAS 58464-47-4).[2][6][7][8] TCI Chemicals.[6]

  • General Synthesis of Amine Salts

    • Method for preparing piperazine salts.[9] (Patented Process, US2975181A).

Troubleshooting & Optimization

preventing di-substitution in piperazine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Di-substitution (Bis-alkylation) in Piperazine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Symmetric Amine" Challenge

The Problem: Piperazine possesses two equivalent secondary amine sites. In a standard nucleophilic substitution (


) or reductive amination, the introduction of the first alkyl group often increases the electron density of the remaining nitrogen (due to the inductive effect of the alkyl group), making the mono-alkylated product more nucleophilic than the starting material. This leads to a runaway reaction where the bis-alkylated (di-substituted) byproduct is favored.

The Solution: Selectivity is achieved not by hope, but by breaking the symmetry of the molecule or manipulating reaction kinetics. This guide details the three primary protocols to guarantee mono-alkylation.

Decision Matrix: Selecting Your Protocol

Before starting, select the workflow that matches your substrate availability and purification capabilities.

G Start Start: Select Protocol Q1 Is the Alkyl Halide/Electrophile expensive? Start->Q1 Q2 Can you tolerate extra synthetic steps? Q1->Q2 Yes (Precious) MethodB Method B: Stoichiometric Excess (5-10 eq. Piperazine) Q1->MethodB No (Cheap) MethodA Method A: Protecting Group (N-Boc-Piperazine) Q2->MethodA Yes (Max Purity) MethodC Method C: Acid-Salt Control (Monohydrochloride) Q2->MethodC No (Direct Route)

Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy based on material cost and workflow constraints.

Technical Protocols & Troubleshooting

Method A: The Protecting Group Strategy (Gold Standard)

Best for: Precious electrophiles, GMP synthesis, and scenarios where chromatography is difficult.

The Logic: By chemically blocking one nitrogen with a tert-butyloxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) group, you physically prevent di-substitution.

Protocol:

  • Starting Material: Use commercially available N-Boc-piperazine (1-Boc-piperazine).

  • Reaction: Mix N-Boc-piperazine (1.1 eq) + Alkyl Halide (1.0 eq) + Base (

    
     or DIPEA, 2.0 eq) in ACN or DMF.
    
  • Heat: 60°C - 80°C until TLC shows consumption of the halide.

  • Deprotection: Treat the isolated intermediate with TFA/DCM (for Boc) or

    
    /Pd/C (for Cbz) to release the free amine.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion Steric hindrance on the electrophile.Switch solvent to DMF (polar aprotic) to accelerate

; add NaI (Finkelstein catalyst).
Boc-Group Loss Reaction medium is too acidic.Ensure non-nucleophilic base (

or

) is present in excess to neutralize acid generated during alkylation.
Poor Solubility Piperazine carbamates can be lipophilic.Use DCM for extraction; avoid pure hexanes for column chromatography.
Method B: The Stoichiometric (Excess) Strategy

Best for: Cheap alkyl halides, early-stage discovery chemistry.

The Logic: By flooding the reaction with a massive excess of piperazine, statistically, the electrophile is far more likely to encounter an unsubstituted piperazine than a mono-substituted one.

Protocol:

  • Ratio: Dissolve Piperazine (6.0 to 10.0 equivalents) in DCM or Methanol.

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise (slow addition is crucial).

  • Reaction: Stir at room temperature.

  • Workup (Critical): The challenge is removing the 9 equivalents of unreacted piperazine.

    • Aqueous Wash: Piperazine is highly water-soluble. Wash the organic layer 5x with water/brine.

    • Evaporation: Piperazine sublimes; high-vacuum drying can help remove traces.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Bis-product observed (>10%) Piperazine concentration too low.Increase equivalents to 10:1. Ensure rapid stirring to prevent local high concentrations of electrophile.
Emulsions during workup Piperazine acting as surfactant.Saturate the aqueous layer with NaCl (brine) and use Isopropanol/CHCl3 (1:3) for extraction.
Method C: The Acid-Salt Control (Monohydrochloride)

Best for: One-pot synthesis without protecting groups where excess reagent is not an option.

The Logic: Piperazine has two


 values (~5.3 and ~9.7). By using Piperazine Monohydrochloride, one nitrogen is protonated (

) and non-nucleophilic. The other remains free (

) to react.

Mechanism Visualization:

Reaction Substrate Piperazine·HCl (One N protonated) Product Mono-Alkyl Piperazine·HCl Substrate->Product  SN2 Reaction   Reagent Alkyl Halide (R-X) Reagent->Product Bis Bis-Alkyl (Blocked) Product->Bis  Blocked by H+

Figure 2: Mechanistic pathway of acid-salt control. The protonation of the second amine prevents the formation of the bis-alkylated byproduct.

Protocol:

  • Formation: Dissolve piperazine (1 eq) in Ethanol. Add HCl (1 eq in ether/dioxane) to precipitate Piperazine

    
    HCl.
    
  • Reaction: Suspend Piperazine

    
    HCl (1.0 eq) + Alkyl Halide (0.8 eq) in Ethanol.
    
  • Reflux: Heat to reflux. The free amine reacts; the salt does not.

Frequently Asked Questions (FAQs)

Q: I am performing a Reductive Amination (Aldehyde + Piperazine + STAB). I still get 20% dimer. Why? A: Reductive amination is generally more selective than


, but if your aldehyde is in excess or added too quickly, dimers form.
  • Fix: Pre-mix Piperazine (3 eq) and Acid (Acetic Acid) before adding the aldehyde. Add the reducing agent (STAB) last, in portions.

Q: How do I separate the mono-alkylated product from the bis-alkylated byproduct if I can't prevent it? A: Rely on polarity differences.

  • Bis-alkylated: Usually less polar (no H-bond donor). Elutes first in normal phase silica (DCM/MeOH).

  • Mono-alkylated: More polar (contains secondary amine). Elutes later.

  • Technique: Use a gradient starting with 100% DCM and slowly increasing to 10% MeOH + 1%

    
    . The ammonia is critical to "drag" the free amine off the silica.
    

Q: Can I use solid-phase synthesis? A: Yes. Using Trityl-chloride resin allows you to immobilize the piperazine by one nitrogen. You can then alkylate the free nitrogen, wash away reagents, and cleave the product. This guarantees 100% mono-selectivity but is expensive for large scales.

References

  • Protecting Group Methodology

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc and N-Cbz deprotection conditions).
    • Protocol Verification:

  • Selectivity in Polyamine Acylation/Alkylation: Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-a

Navigating the Challenges of Piperazine Dihydriodide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine dihydriodide. As Senior Application Scientists with extensive field experience, we understand that navigating the experimental nuances of this compound can be challenging. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of this compound's solubility characteristics, empowering you to overcome common hurdles in your research and development endeavors.

Troubleshooting Guide: Addressing Common Solubility Issues

This section directly tackles the most frequent problems encountered during the dissolution of this compound. We delve into the root causes and provide actionable, step-by-step solutions.

Q1: My this compound is not dissolving in water, appearing as a suspension or slurry. I've seen conflicting information about its water solubility. What's the definitive answer?

This is the most critical and often confusing aspect of working with this compound. While piperazine base and many of its salts, such as piperazine dihydrochloride, are highly soluble in water[1][2], some supplier data indicates that this compound is practically insoluble in water [3]. This discrepancy is likely due to the specific salt form and the influence of the large iodide counter-ions on the crystal lattice energy.

Causality: The dissolution of an ionic compound is a balance between the energy required to break the crystal lattice and the energy released upon ion hydration. For this compound, the strong ionic interactions within the crystal, contributed by the large, polarizable iodide ions, may not be sufficiently overcome by the hydration energy of the piperazinium and iodide ions in water at neutral pH.

Solutions:

  • pH Adjustment: The solubility of piperazine salts is highly dependent on the pH of the solution. Piperazine is a weak base with two pKa values of approximately 5.35 and 9.73. At neutral pH, the piperazine molecule may not be fully protonated, which can limit the solubility of its salt form.

    • Acidification: Lowering the pH of the aqueous solution with a non-interfering acid (e.g., HCl) will increase the concentration of the dicationic piperazinium species (H₂Pip²⁺). This shift in equilibrium can significantly enhance solubility. Start by preparing a slightly acidic solvent (e.g., pH 4-5) before adding the this compound.

    • Basification: Conversely, increasing the pH will deprotonate the piperazinium ions, leading to the precipitation of the less soluble free base form of piperazine. Therefore, avoid basic conditions if dissolution is desired.

  • Temperature Increase: For many salts, solubility increases with temperature. Gently warming the solvent while stirring can provide the necessary energy to overcome the lattice energy and facilitate dissolution. However, be mindful of the compound's thermal stability. While piperazine and its derivatives are generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation[4].

  • Solvent System Modification: If aqueous solubility remains a challenge, consider alternative solvent systems.

    • Polar Aprotic Solvents: this compound exhibits good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and is soluble in methanol[3].

    • Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., ethanol, methanol) can modulate the polarity of the solvent system and may improve the solubility of this compound.

Q2: I've managed to dissolve the this compound, but it precipitates out of solution over time. What is causing this instability?

Precipitation after initial dissolution can be attributed to several factors, often related to changes in the solution's conditions or the inherent properties of the compound.

Causality:

  • Temperature Fluctuation: If the solution was heated to achieve dissolution, cooling to room temperature can lead to supersaturation and subsequent precipitation.

  • pH Shift: The absorption of atmospheric carbon dioxide can lower the pH of an unbuffered solution, potentially affecting the solubility equilibrium.

  • Hygroscopicity and Hydrate Formation: this compound is hygroscopic, meaning it readily absorbs moisture from the air[1]. This can lead to the formation of different hydrate forms with varying solubilities.

  • Common Ion Effect: If other iodide salts are present in your solution, the increased concentration of the common iodide ion can suppress the dissolution of this compound, leading to precipitation.

Solutions:

  • Maintain Constant Temperature: If heating was used for dissolution, ensure the solution is maintained at that temperature for the duration of your experiment, or determine the saturation concentration at your working temperature to avoid supersaturation.

  • Use Buffered Solutions: To prevent pH shifts, use a suitable buffer system to maintain a constant pH at which this compound is soluble.

  • Proper Handling and Storage: Due to its hygroscopic nature, store this compound in a desiccator or under an inert atmosphere. When weighing and handling, minimize exposure to ambient air.

  • Avoid Common Ions: Be mindful of the composition of your solution and avoid the addition of other sources of iodide ions if possible.

Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions regarding the handling and properties of this compound.

Q: What is the recommended procedure for preparing an aqueous solution of this compound?

A: Based on its physicochemical properties, the following step-by-step protocol is recommended:

Experimental Protocol: Preparation of an Aqueous this compound Solution

  • Solvent Preparation: Start with deionized water and adjust the pH to a slightly acidic range (e.g., pH 4-5) using a dilute solution of a non-interfering acid like HCl. If pH stability is critical for your application, prepare a suitable buffer in this pH range.

  • Weighing: Weigh the required amount of this compound in a low-humidity environment (e.g., a glove box or using a weighing glove bag) to minimize water absorption due to its hygroscopic nature.

  • Dissolution: Add the weighed this compound to the prepared acidic solvent while stirring continuously.

  • Heating (Optional): If dissolution is slow, gently warm the solution to 40-50°C with continuous stirring. Do not exceed temperatures that could lead to degradation.

  • Cooling and Storage: Once fully dissolved, if the solution was heated, allow it to cool to the desired experimental temperature. Store the solution in a tightly sealed container to prevent solvent evaporation and absorption of atmospheric gases.

Q: What are the key physical and chemical properties of this compound?

A: Here is a summary of important properties:

PropertyValueSource(s)
Molecular Formula C₄H₁₂I₂N₂[3][5]
Molecular Weight 341.96 g/mol [5]
Appearance White to light yellow/orange powder/crystal
Melting Point ~250°C (decomposes)[6]
Hygroscopicity Hygroscopic[1]

Q: How does pH affect the solubility of this compound?

A: The solubility of this compound is significantly influenced by pH due to the basic nature of the piperazine ring.

G cluster_pH pH Scale cluster_Solubility Solubility Outcome Low_pH Low pH (Acidic) High_Solubility Higher Solubility Low_pH->High_Solubility Favors H₂Pip²⁺ formation Neutral_pH Neutral pH Low_Solubility Lower Solubility / Precipitation Neutral_pH->Low_Solubility Equilibrium favors less soluble forms High_pH High pH (Basic) High_pH->Low_Solubility Formation of insoluble free base (Pip)

Caption: pH-dependent solubility of this compound.

Q: What are the best practices for handling and storing this compound?

A: Given its hygroscopic nature, proper handling and storage are crucial to maintain the integrity of the compound.

G Start Receiving this compound Store Store in a tightly sealed container in a desiccator or under inert gas Start->Store Weigh Weigh quickly in a low-humidity environment (e.g., glove box) Store->Weigh Dissolve Use pre-adjusted pH solvent and follow dissolution protocol Weigh->Dissolve End Stable Solution for Experiment Dissolve->End

Caption: Recommended handling workflow for this compound.

References

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gao, Z. (2009). In vitro dissolution testing with flow-through method: a technical note. AAPS PharmSciTech, 10(4), 1401-5. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • PubMed Central. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Retrieved from [Link]

  • PubMed. (2022, December 15). Biorelevant dissolution method considerations for the appropriate evaluation of amorphous solid dispersions: are two stages necessary?. Retrieved from [Link]

Sources

side reactions of piperazine dihydriodide with common reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemistry, Stability, and Reagent Compatibility

Document ID: PDI-TECH-001 Last Updated: October 26, 2023 Audience: Materials Scientists (Perovskite Photovoltaics), Organic Chemists, Process Engineers.

Core Directive & Scope

Piperazine Dihydriodide (PDI, CAS: 58464-47-4) has emerged as a critical passivating agent and additive in Perovskite Solar Cells (PSCs) and lead-free optoelectronics. Its primary function is to reduce trap states at grain boundaries and improve film crystallinity.

However, PDI is chemically dynamic. It possesses two distinct reactive centers:

  • The Counterion (

    
    ):  A reducing agent susceptible to photo-oxidation.
    
  • The Core (

    
    ):  A protonated secondary amine that can participate in acid-base equilibria and, upon deprotonation, nucleophilic attacks.
    

This guide addresses the unintended side reactions that occur during storage, precursor preparation, and film processing.

Troubleshooting Guides (FAQs)

Issue 1: Precursor Solution Turns Yellow/Brown

Symptom: Your white PDI powder or clear precursor solution (in DMF/DMSO) turns yellow or brown over time. Diagnosis: Photo-Oxidation of Iodide. Unlike the piperazinium core, the iodide counterion is thermodynamically unstable in the presence of oxygen and light. It oxidizes to elemental iodine (


) or triiodide (

).
  • Reaction:

    
    
    
  • Impact:

    
     acts as a trap center in perovskite films, reducing carrier lifetime and causing severe hysteresis in device performance.
    

Corrective Action:

  • Immediate: Add a trace amount of metallic tin (

    
    ) powder or hypophosphorous acid (HPA) if compatible with your specific perovskite stoichiometry (reduces 
    
    
    
    back to
    
    
    ).
  • Prevention: Store PDI in an argon-filled glovebox. Wrap vials in aluminum foil.

Issue 2: Precipitation in Acetone/Ketone Solvents

Symptom: Using acetone to wash PDI-treated films or as an antisolvent causes cloudiness or organic residue. Diagnosis: In Situ Schiff Base/Enamine Formation. While PDI is a salt, equilibrium exists. If the solution is slightly basic or if the salt dissociates, the piperazine core (secondary amine) reacts with ketones (acetone).

  • Reaction:

    
    
    
  • Impact: Water generation (fatal to perovskites) and organic impurity formation.

Corrective Action:

  • Switch Solvents: Replace Acetone with Chlorobenzene (CB) , Toluene , or Diethyl Ether for washing steps. These are chemically inert toward the piperazinium core.

Issue 3: "Oily" Residue During Synthesis

Symptom: During the synthesis of PDI (from Piperazine + HI), the product separates as an oil rather than crystals. Diagnosis: Incomplete Protonation or Hygroscopic Liquefaction. PDI is extremely hygroscopic. If the reaction solvent contains water, or if the HI concentration is too low, you may form the monohydriodide or a hydrate, which often presents as an oil.

Corrective Action:

  • Protocol: Recrystallize immediately using anhydrous Ethanol/Diethyl Ether (See Protocol A below).

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the stability logic and degradation pathways of PDI.

PDI_Reactivity cluster_impact Impact on Perovskite Device PDI This compound (PDI) Oxidation Oxidation (Air/Light) PDI->Oxidation hν / O2 Base Base Exposure (e.g., Pyridine, Methylamine) PDI->Base Deprotonation Iodine Iodine (I2) (Yellow Impurity) Oxidation->Iodine Degradation Defect Reduced PCE & Stability Iodine->Defect Trap States FreeBase Free Piperazine (Nucleophile) Base->FreeBase Equilibrium Shift Ketone Ketone Solvent (Acetone/MEK) FreeBase->Ketone Attack C=O Enamine Enamine/Imine + WATER (H2O) Ketone->Enamine Side Reaction Enamine->Defect Moisture Damage

Figure 1: Degradation and side-reaction pathways of this compound. Note that water generation (via enamine formation) is particularly detrimental to perovskite crystal lattices.

Solvent & Reagent Compatibility Matrix

Reagent / SolventCompatibilityInteraction MechanismRecommendation
DMF / DMSO High Solvation (Dipole-dipole). No chemical reaction.Primary Solvents. Use anhydrous grades.
Diethyl Ether High Inert. PDI is insoluble.Best Antisolvent for precipitation/washing.
Acetone / MEK ⚠️ Low Potential nucleophilic attack if free amine is present; peroxide impurities in acetone oxidize

.
Avoid. Use Chlorobenzene or Toluene.
Water Critical Hydrolysis. Dissolves PDI but ruins perovskite precursors.Strictly Anhydrous conditions required.
Strong Bases Fatal Deprotonation:

.
Avoid mixing with basic additives (e.g., pure pyridine).
Oxidizing Acids Fatal

or

oxidizes

to

instantly.
Use only non-oxidizing acids (HI, HCl) for pH adjustment.

Experimental Protocol: Purification of PDI

If your PDI stock has yellowed, it must be purified before use in high-efficiency solar cells.

Objective: Remove


 impurities and restore stoichiometry.
  • Dissolution: Dissolve the yellowed PDI in a minimum amount of anhydrous Ethanol (approx. 5 mL per gram) at 50°C.

  • Reduction (Optional): If deeply colored, add 1-2 drops of Hydriodic Acid (HI, 57% w/w) to shift the equilibrium and re-protonate any free amine.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add cold Diethyl Ether (antisolvent) in a 3:1 ratio (Ether:Ethanol) while stirring vigorously.

  • Filtration: Vacuum filter the white precipitate using a sintered glass funnel.

  • Washing: Wash the cake 3x with fresh Diethyl Ether to remove iodine traces (iodine is soluble in ether; PDI is not).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Store immediately in an Argon glovebox.

Validation:

  • Visual: Powder must be snow-white.

  • Solubility Test: Dissolve 100mg in 1mL DMF. Solution must be clear and colorless.

References

  • Interface Engineering in Perovskite Solar Cells

    • Title: Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.
    • Source: Advanced Functional M
    • URL:[Link]

  • Iodide Oxidation Mechanisms

    • Title: Photochemistry of Iodide in Solution.
    • Source: Journal of Physical Chemistry A.
    • URL:[Link]

  • Piperazine Chemistry & Reactivity: Title: this compound Safety Data Sheet (Sigma-Aldrich). Source: Merck / Sigma-Aldrich.

Technical Support Center: Minimizing Defects in Perovskite Films Using Piperazine Dihydriodide (PDHI)

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and professionals in the field of perovskite photovoltaics, we understand that achieving high-quality, defect-free perovskite films is paramount for fabricating high-performance and stable solar cells. The polycrystalline nature of solution-processed perovskite films inevitably leads to the formation of defects, such as vacancies and grain boundaries, which act as non-radiative recombination centers and compromise device efficiency and longevity.[1]

Piperazine dihydriodide (PDHI) has emerged as a highly effective additive for passivating these defects.[2][3] Its unique molecular structure allows it to interact with the perovskite lattice, neutralizing detrimental charge traps, improving film morphology, and enhancing overall device stability.[2][3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered during your experiments and to answer fundamental questions about the role and application of PDHI. We will delve into the causality behind our recommended protocols, empowering you not just to follow steps, but to understand and innovate.

Troubleshooting Guide

This section addresses specific issues you may encounter when incorporating PDHI into your perovskite film fabrication process.

Question 1: I've added PDHI to my precursor, but my film quality is poor, showing pinholes and incomplete coverage. What's going wrong?

Answer:

This is a common issue that typically points to a disruption in the crystallization kinetics of the perovskite film. While PDHI is intended to modulate crystal growth favorably, its effectiveness is highly dependent on the synergy between your precursor chemistry and processing parameters.

  • Causality: PDHI can tune the colloidal chemistry of the precursor solution, forming stable pre-nucleation clusters that lower the energy barrier for perovskite nucleation.[3] This generally leads to higher-quality films. However, if the solvent evaporation rate is too fast or the annealing profile is mismatched, these beneficial effects can be negated, leading to rapid, uncontrolled crystallization that results in poor morphology. The choice of solvent (e.g., DMF, DMSO) and their ratio is critical, as residual solvents can also lead to the formation of voids, particularly at the buried interface.[5][6]

  • Troubleshooting Steps:

    • Solvent Engineering: If using a single solvent like DMF, consider adding a small percentage of DMSO. DMSO coordinates more strongly with lead iodide, slowing down the initial crystallization and allowing for a more ordered film formation.

    • Optimize Spin-Coating Protocol: A multi-step spin-coating process can provide better control. For instance, start with a lower speed (e.g., 1000 rpm for 5-10 seconds) to allow for uniform spreading of the precursor, followed by a high-speed step (e.g., 4000-6000 rpm for 30-45 seconds) to achieve the desired thickness and induce crystallization.[7]

    • Adjust Annealing Temperature & Time: The incorporation of PDHI may alter the optimal annealing conditions. Perform a matrix experiment by varying the annealing temperature (e.g., from 90°C to 120°C) and time (e.g., 10 to 20 minutes) to find the sweet spot for grain growth and solvent removal.

    • Consider an Anti-Solvent Drip: While one-step spin-coating is common, introducing an anti-solvent (like chlorobenzene or toluene) during the high-speed step can rapidly induce supersaturation, leading to a very uniform and dense film.[8] However, the timing of the drip is critical and must be optimized.

Question 2: My film morphology looks good, but the Power Conversion Efficiency (PCE) of my devices is low, specifically the open-circuit voltage (V_oc). How can PDHI help address this?

Answer:

A low V_oc is a classic sign of significant non-radiative recombination occurring within the device, often at the perovskite's bulk, surfaces, or grain boundaries.[1] This means that electron-hole pairs are recombining and releasing energy as heat rather than contributing to the photovoltage.

  • Causality: Defects, such as halide vacancies and undercoordinated Pb²⁺ ions, create energy levels within the perovskite's bandgap (trap states).[9] These trap states facilitate non-radiative recombination. PDHI is designed specifically to passivate these defects. Its diammonium structure can interact with and neutralize these trap sites, effectively "healing" the electronic structure of the perovskite.[2][3] By mitigating these non-radiative pathways, PDHI helps to increase the V_oc and overall PCE.[2]

  • Troubleshooting Steps:

    • Titrate PDHI Concentration: The concentration of PDHI is crucial. Too little will result in incomplete passivation. Too much can disrupt the perovskite lattice, introduce new defects, or hinder charge transport. Start with a low molar ratio relative to your lead precursor (e.g., 0.5%) and systematically increase it (e.g., 1.0%, 1.5%, 2.0%) to find the optimal concentration for your specific perovskite composition.

    • Verify PDHI Purity: Ensure the PDHI you are using is of high purity. Impurities can act as recombination centers themselves, negating the benefits of the passivation.

    • Investigate Interfacial Passivation: The issue may be concentrated at the interfaces with the charge transport layers.[5] Consider applying PDHI as a separate interfacial layer rather than a bulk additive. This can be done by spin-coating a dilute solution of PDHI (e.g., 0.5-1.0 mg/mL in isopropanol) onto the perovskite film before depositing the top charge transport layer. This specifically targets surface defects.[10]

Question 3: My initial device performance is high, but the stability is poor, with rapid degradation under ambient conditions or continuous illumination. Why isn't PDHI improving stability?

Answer:

Poor stability is a multi-faceted problem often linked to both intrinsic and extrinsic factors. While PDHI significantly enhances stability, it is not a panacea and must be part of a holistic approach.

  • Causality: Degradation can be caused by ion migration, residual strain in the film, and ingress of environmental stressors like moisture and oxygen.[2][11] PDHI improves stability in several ways:

    • Lattice Interaction: Its molecular structure promotes stronger interactions with the perovskite crystal lattice, making the structure more resilient to heat and humidity.[2]

    • Strain Release: When used as a buffer layer, PDHI can "lubricate" the interface between the perovskite and the substrate, releasing mismatched thermal expansion strain that can otherwise lead to defect formation and film cracking.[10]

    • Grain Boundary Passivation: By passivating grain boundaries, PDHI can suppress ion migration, which is a key degradation pathway.[3]

  • Troubleshooting Steps:

    • Optimize for Stability: The PDHI concentration that gives the highest initial PCE may not be the one that provides the best long-term stability. You may need to slightly adjust the concentration based on stability testing. For instance, some studies show that a small amount (e.g., 3% for CsPbI₃) can radically enhance thermal stability.[4]

    • Focus on the Buried Interface: Degradation often starts at the buried interface between the perovskite and the bottom transport layer.[5][10] Ensure this interface is pristine and consider using PDHI specifically as an interfacial layer here, as it has been shown to prevent the formation of voids and suppress non-radiative recombination at this critical junction.[10]

    • Combine with Other Strategies: PDHI's benefits are magnified when combined with other stability-enhancing techniques. This includes using hydrophobic charge transport layers, incorporating other stabilizing additives (e.g., Cs⁺), and ensuring proper device encapsulation to provide a physical barrier against moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of defects in perovskite films that PDHI targets?

Defects in perovskite films can be broadly categorized.[12] The most common and electronically detrimental ones that PDHI helps passivate are:

  • Point Defects: These are zero-dimensional defects at the atomic level.[12]

    • Vacancies: Missing ions from the lattice, such as iodide vacancies (V_I⁺) and lead vacancies (V_Pb²⁻). Halide vacancies are among the most common.[1]

    • Interstitials: Atoms or ions occupying a site that is normally empty.

    • Anti-site Defects: An ion occupying the site of another ion, for example, a Pb²⁺ ion on an I⁻ site (Pb_I).

  • Planar Defects (2D):

    • Grain Boundaries: These are the interfaces between adjacent crystallites in a polycrystalline film. They are rich in dangling bonds and undercoordinated ions, making them hotbeds for charge recombination.[13]

  • Surface Defects: The top and bottom surfaces of the perovskite film are also prone to a high density of defects due to the termination of the crystal lattice.

PDHI is particularly effective at passivating iodide vacancies and undercoordinated Pb²⁺ ions, which are prevalent at both grain boundaries and surfaces.[3]

Q2: What is the precise chemical mechanism behind PDHI defect passivation?

The passivation mechanism of PDHI is rooted in its bifunctional nature, acting as a Lewis base to neutralize defects that are Lewis acids.

  • Interaction with Undercoordinated Lead: Undercoordinated Pb²⁺ ions (resulting from halide vacancies) are electron-deficient (Lewis acids). The nitrogen atoms in the piperazine ring of PDHI possess lone pairs of electrons, acting as electron donors (Lewis bases). These nitrogen atoms can coordinate with the Pb²⁺ ions, satisfying their coordination shell and passivating the associated electronic trap state.[3]

  • Interaction with Halide Vacancies: The iodide ions (I⁻) from PDHI can fill iodide vacancies in the perovskite lattice, directly healing this common defect.

  • Hydrogen Bonding: The N-H groups in the protonated piperazine cation can form hydrogen bonds with halide ions in the perovskite lattice. This interaction helps to anchor the PDHI molecule at the defect site and can stabilize the crystal structure, particularly at the grain boundaries.[3]

This multi-pronged interaction effectively reduces the density of trap states, leading to decreased non-radiative recombination and improved charge carrier lifetime.[3]

Q3: Is there a universal optimal concentration for PDHI?

There is no single universal concentration; the optimal amount is highly dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃, CsPbI₃, mixed-halide), the solvent system, and the deposition method. However, based on published research, we can provide a general guideline.

Perovskite SystemReported Optimal PDHI Concentration (molar ratio)Primary Benefit NotedReference
FASnI₃ (Tin-based)~1%Suppressed bulk defects, optimized crystalline quality[3]
CsPbI₃ (All-inorganic)~3%Radically enhanced thermal stability[4]
Inverted p-i-n DevicesApplied as a buffer layer (e.g., 1-2 mg/mL solution)Release of lattice strain, void-free buried interface[10]

Recommendation: Always perform a concentration-dependent optimization for your specific experimental system to achieve the best results.

Q4: What is the difference between incorporating PDHI into the bulk precursor versus applying it as a surface/interfacial layer?

These are two distinct passivation strategies that target defects in different locations.[1]

  • Bulk Incorporation (Additive in Precursor):

    • Mechanism: When added directly to the precursor solution, PDHI is present throughout the film formation process. It influences the initial nucleation and growth of the perovskite crystals, aiming to reduce the formation of defects throughout the entire bulk of the film and at grain boundaries.[1][3]

    • Best for: Addressing issues related to high bulk defect density and for controlling crystallization kinetics to achieve larger, more uniform grains.

  • Surface/Interfacial Application (Post-treatment or Buffer Layer):

    • Mechanism: This involves depositing a thin layer of PDHI onto the already-formed perovskite film (surface passivation) or onto the substrate before perovskite deposition (interfacial modification).[1][10] This method specifically targets the high concentration of defects that exist at the film's surfaces and interfaces with charge transport layers.[5]

    • Best for: Tackling problems where performance is limited by interfacial recombination, such as in inverted p-i-n architectures where the buried interface is a known source of degradation.[10]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Perovskite Precursor with PDHI (Bulk Incorporation)

This protocol is based on a common FAPbI₃ formulation. Adjust precursor amounts for other compositions accordingly.

  • Environment: Perform all steps inside a nitrogen-filled glovebox with low moisture (<0.1 ppm) and oxygen (<0.1 ppm) levels.

  • Precursor Preparation:

    • To a clean vial, add 587 mg of Formamidinium Iodide (FAI) and 1.1 g of Lead (II) Iodide (PbI₂).

    • Add 4 mL of a 4:1 v/v mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

    • Scientist's Note: The DMSO is crucial for forming an intermediate phase with PbI₂, which helps control crystallization and improve film quality.[6]

  • PDHI Addition (Example for ~1.5 mol%):

    • In a separate vial, dissolve ~11 mg of this compound (PDHI) in a small amount of the prepared solvent mixture.

    • Add this PDHI solution to the main perovskite precursor solution.

  • Dissolution: Stir the final solution on a hotplate at 60-70°C for at least 2 hours, or overnight at room temperature, until all components are fully dissolved and the solution is clear yellow.[7]

  • Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Workflow for Perovskite Film Fabrication with PDHI

G cluster_prep Precursor Preparation (Glovebox) cluster_fab Film Fabrication & Device Assembly cluster_char Characterization Solvents Prepare DMF:DMSO Solvent Mixture Precursors Weigh FAI, PbI₂, PDHI Mix Dissolve & Stir (e.g., 60°C, 2h) Filter Filter (0.22 µm PTFE) Substrate Clean Substrate (e.g., ITO/SnO₂) Filter->Substrate Ready for use SpinCoat Spin-Coat Precursor (Two-step program) Substrate->SpinCoat Anneal Anneal Film (e.g., 100°C, 15 min) SpinCoat->Anneal Layers Deposit HTL & Metal Electrode Anneal->Layers JV J-V Measurement (PCE, Voc, Jsc, FF) Layers->JV Completed Device Stability Stability Testing (Light, Heat, Humidity) JV->Stability Morphology SEM / XRD Analysis JV->Morphology G cluster_perovskite Grain1 Grain A Grain2 Grain B Pb_defect Pb²⁺ I_vacancy V_I⁺ PDHI PDHI Molecule H₂N⁺ Piperazine Ring N⁺H₂ PDHI:n->Pb_defect  Lewis Base-Acid  Coordination PDHI:nh2->I_vacancy

Caption: PDHI passivating Pb²⁺ and Iodide vacancy defects.

References

  • Vertex AI Search. (2026). Optimizing Perovskite Solar Cell Design with this compound.
  • ResearchGate. (n.d.). Skillfully Deflected the Question: A Small Amount of Piperazine-1,4-diium Iodide Radically Enhances the Thermal Stability of CsPbI3 Perovskite | Request PDF.
  • ResearchGate. (n.d.). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells | Request PDF.
  • RSC Publishing. (2022).
  • ResearchGate. (2020). How to prepare a perovskite precursor?.
  • PubMed. (2023). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.
  • RSC Publishing. (2019). Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite.
  • ResearchGate. (2024). Methods for Passivating Defects of Perovskite for Inverted Perovskite Solar Cells and Modules.
  • Wiley Online Library. (2021). Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells.
  • MDPI. (n.d.).
  • Journal of Semiconductors. (2023). Defects in perovskite crystals.
  • ResearchGate. (n.d.). (PDF) Hot-casting assisted liquid additive engineering for efficient and stable perovskite solar cells.
  • ScienceDirect. (2017). The role of grain boundaries in perovskite solar cells.
  • UVicSpace. (n.d.).

Sources

Technical Support Center: Optimizing Annealing Temperature for Piperazine Dihydriodide (PZDI) Treated Perovskite Films

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the annealing of piperazine dihydriodide (PZDI) treated perovskite films. This guide is designed for researchers, scientists, and professionals in the field of perovskite photovoltaics and optoelectronics. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the critical post-treatment annealing step and achieve high-performance, stable perovskite devices.

The Critical Role of Annealing in PZDI-Treated Films

This compound (PZDI) has emerged as a key additive and surface passivating agent in perovskite solar cells, significantly enhancing their efficiency and thermal stability.[1][2] The organic diamine cation in PZDI can effectively passivate surface and bulk defects, reducing non-radiative recombination and improving charge carrier extraction.[1] Furthermore, the incorporation of PZDI can lead to the formation of a 2D Ruddlesden-Popper cap on the 3D perovskite, which contributes to enhanced environmental and thermal resilience.[1][2]

However, the introduction of this surface treatment adds a layer of complexity to the subsequent thermal annealing process. High-temperature annealing is crucial for promoting grain growth, improving crystallinity, and removing residual solvents from the perovskite film.[3] Yet, this process can also induce thermal stress, lead to the formation of defects, and even cause the degradation of the perovskite material itself if not carefully controlled.[3][4] The interplay between the PZDI treatment and the annealing temperature is therefore a critical parameter to optimize for achieving high-quality perovskite films with superior device performance.

This guide will walk you through the nuances of this process, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the annealing of PZDI-treated perovskite films.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor Film Morphology (e.g., pinholes, cracks) 1. Sub-optimal Annealing Temperature: Too low a temperature may not provide enough energy for grain growth and coalescence. Too high a temperature can induce rapid solvent evaporation and thermal stress.[3] 2. Inadequate PZDI Concentration: An insufficient amount of PZDI may not provide complete surface coverage, leading to non-uniform crystallization.1. Optimize Annealing Temperature: Systematically vary the annealing temperature in small increments (e.g., 5-10°C) around a baseline of 100-120°C.[5][6] Characterize the film morphology at each temperature using Scanning Electron Microscopy (SEM). 2. Optimize PZDI Concentration: Titrate the concentration of the PZDI solution used for treatment to ensure uniform surface coverage without excessive buildup.1. A systematic temperature screen allows for the identification of the optimal thermal budget that balances solvent removal, grain growth, and minimizing thermal stress. 2. Uniform PZDI coverage promotes homogeneous nucleation and growth of the underlying perovskite grains during annealing.
Low Power Conversion Efficiency (PCE) 1. Incomplete Crystallization: The annealing time or temperature may be insufficient for the perovskite to fully crystallize. 2. Thermal Degradation: Excessive annealing temperature or duration can lead to the decomposition of the perovskite, forming PbI₂ and degrading the photoactive layer.[4][5] 3. Poor Interfacial Contact: A thick or non-uniform PZDI layer can hinder charge extraction at the interface.1. Increase Annealing Time/Temperature: Cautiously increase the annealing duration or temperature and monitor the PCE of fabricated devices. 2. Reduce Annealing Temperature/Time: If signs of degradation (e.g., yellowing of the film, presence of PbI₂ peaks in XRD) are observed, reduce the thermal budget.[5] 3. Refine PZDI Treatment: Optimize the spin-coating speed and concentration of the PZDI solution to form a thin, uniform passivation layer.1. Complete crystallization is essential for efficient charge transport and reduced defect densities. 2. Perovskite materials have a limited thermal stability window; exceeding this leads to irreversible degradation and poor device performance.[4] 3. An optimized passivation layer should passivate defects without creating a significant energy barrier for charge transport.
High Device-to-Device Variation 1. Inconsistent Annealing Conditions: Non-uniform heating across the substrate can lead to variations in film quality. 2. Inhomogeneous PZDI Coating: Uneven application of the PZDI solution results in localized differences in crystallization and passivation.1. Ensure Uniform Heating: Use a calibrated hotplate with good thermal contact to the substrate. Consider using a metal block to distribute heat evenly. 2. Standardize PZDI Application: Implement a precise and repeatable spin-coating or dipping procedure for the PZDI treatment.1. Reproducibility in fabrication is key to reliable device performance. Uniform thermal processing ensures consistent film properties across the entire active area. 2. A standardized surface treatment protocol minimizes variations in the passivation layer, leading to more consistent device outcomes.
Film Color Changes (e.g., Yellowing) Perovskite Degradation: The appearance of a yellow color is often indicative of the formation of PbI₂, a degradation product of the perovskite.[5] This is typically caused by excessive heat.Reduce Annealing Temperature: Immediately lower the annealing temperature. The optimal temperature for many perovskite formulations is around 100-120°C.[5][6]The black, photoactive perovskite phase is metastable and can revert to the yellow, non-perovskite phase (PbI₂) under excessive thermal stress.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the annealing temperature for PZDI-treated perovskite films?

A good starting point for most common perovskite compositions (e.g., mixed-cation, mixed-halide) treated with PZDI is an annealing temperature of 100°C for 10-30 minutes .[6][7] However, the optimal conditions will depend on the specific perovskite formulation, the solvent system used, and the substrate. A systematic optimization around this starting point is highly recommended.

Q2: How does the presence of PZDI affect the optimal annealing temperature compared to untreated films?

PZDI is known to significantly enhance the thermal stability of perovskite films.[1][2] This suggests that PZDI-treated films may tolerate slightly higher annealing temperatures than their untreated counterparts without undergoing degradation. This can be advantageous for achieving larger grain sizes and better crystallinity. However, it is crucial to avoid excessive temperatures that could damage the organic components of the perovskite or the PZDI layer itself.

Q3: Can I use a rapid thermal annealing (RTA) process for PZDI-treated films?

Yes, Rapid Thermal Annealing (RTA) can be a very effective method for annealing PZDI-treated films. RTA allows for precise control over the annealing time and temperature, which can help to quickly crystallize the perovskite while minimizing the risk of thermal degradation.[4] An RTA process can accelerate the removal of solvents and promote rapid nucleation, potentially leading to denser and more uniform films.[4]

Q4: What characterization techniques are essential for evaluating the effect of annealing temperature?

To properly optimize the annealing process, a combination of characterization techniques is recommended:

  • Scanning Electron Microscopy (SEM): To visualize the film morphology, grain size, and coverage.

  • X-ray Diffraction (XRD): To assess the crystallinity of the perovskite film and detect any secondary phases, such as PbI₂.

  • UV-Vis Spectroscopy: To evaluate the light absorption properties of the film.

  • Photoluminescence (PL) Spectroscopy: To probe the electronic quality of the film and the effectiveness of defect passivation.

  • Device Performance Metrics (J-V curves): To ultimately determine the impact of annealing on the power conversion efficiency, fill factor, open-circuit voltage, and short-circuit current density.

Q5: Should the annealing be performed in an inert atmosphere?

While not always strictly necessary, performing the annealing step in an inert atmosphere (e.g., a nitrogen-filled glovebox) is highly recommended. This minimizes the exposure of the perovskite film to moisture and oxygen, which can accelerate degradation, especially at elevated temperatures.[4]

Experimental Protocols

Protocol 1: Systematic Annealing Temperature Optimization

This protocol outlines a systematic approach to determine the optimal annealing temperature for your specific PZDI-treated perovskite films.

Materials and Equipment:

  • PZDI-treated perovskite films on substrates

  • Calibrated hotplate

  • Timer

  • SEM, XRD, UV-Vis, and PL characterization tools

  • Solar simulator and J-V measurement setup

Procedure:

  • Prepare a batch of identical PZDI-treated perovskite films.

  • Divide the films into several groups, with each group designated for a specific annealing temperature. A recommended temperature range to investigate is 80°C to 150°C, with 10°C increments.

  • Set the hotplate to the first target temperature (e.g., 80°C) and allow it to stabilize.

  • Place the first group of films on the hotplate for a fixed duration (e.g., 15 minutes).

  • After the designated time, remove the films from the hotplate and allow them to cool to room temperature.

  • Repeat steps 4 and 5 for each temperature group.

  • Characterize the films from each temperature group using SEM, XRD, UV-Vis, and PL spectroscopy.

  • Fabricate solar cell devices using the films from each temperature group.

  • Measure the J-V characteristics of the devices to determine the PCE and other photovoltaic parameters.

  • Plot the key parameters (e.g., grain size, PCE) as a function of annealing temperature to identify the optimal condition.

Visualizing the Workflow

G cluster_prep Film Preparation cluster_anneal Annealing Optimization cluster_char Characterization cluster_device Device Fabrication & Testing cluster_analysis Data Analysis prep Prepare identical PZDI-treated perovskite films temp_series Anneal film groups at varying temperatures (80°C - 150°C) prep->temp_series sem SEM (Morphology) temp_series->sem For each temperature xrd XRD (Crystallinity) temp_series->xrd For each temperature uvvis UV-Vis (Absorption) temp_series->uvvis For each temperature pl PL (Defects) temp_series->pl For each temperature fab Fabricate Solar Cells temp_series->fab For each temperature analysis Plot parameters vs. temperature to find optimum sem->analysis xrd->analysis uvvis->analysis pl->analysis jv J-V Measurement (PCE) fab->jv jv->analysis

Caption: Workflow for optimizing annealing temperature.

Understanding the Causal Relationships

The relationship between annealing temperature and the final device performance is a complex interplay of several factors. The following diagram illustrates these causal connections.

G AnnealingTemp Annealing Temperature SolventEvap Solvent Evaporation Rate AnnealingTemp->SolventEvap influences Crystallization Perovskite Crystallization AnnealingTemp->Crystallization promotes GrainGrowth Grain Growth AnnealingTemp->GrainGrowth drives DefectDensity Defect Density AnnealingTemp->DefectDensity can increase/decrease ThermalStress Thermal Stress AnnealingTemp->ThermalStress induces PZDI_Integrity PZDI Layer Integrity AnnealingTemp->PZDI_Integrity can affect SolventEvap->Crystallization affects Crystallization->GrainGrowth leads to FilmMorphology Film Morphology Crystallization->FilmMorphology determines GrainGrowth->DefectDensity reduces grain boundaries GrainGrowth->FilmMorphology NonRadRecomb Non-Radiative Recombination DefectDensity->NonRadRecomb increases ThermalStress->DefectDensity can create PZDI_Integrity->DefectDensity passivates ChargeTransport Charge Transport FilmMorphology->ChargeTransport improves DevicePerformance Device Performance (PCE) ChargeTransport->DevicePerformance enhances NonRadRecomb->DevicePerformance reduces

Caption: Causal loop diagram of annealing effects.

References

  • Skillfully Deflected the Question: A Small Amount of Piperazine-1,4-diium Iodide Radically Enhances the Thermal Stability of CsPbI3 Perovskite. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Chen, H., et al. (2019). Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite. Journal of Materials Chemistry A, 7(30), 17965-17972. [Link]

  • The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. (2022). MDPI. [Link]

  • Effect of Annealing Temperature on Efficiency of Perovskite Solar Cell. (2020). Journal of University of Babylon for Pure and Applied Sciences, 28(4), 1-10. [Link]

  • Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. (2022). MDPI. [Link]

  • Reducing Defects in Organic-Lead Halide Perovskite Film by Delayed Thermal Annealing Combined with KI/I2 for Efficient Perovskite Solar Cells. (2021). PubMed Central. [Link]

  • Inhibited Degradation of Organic–Inorganic Perovskite-Based Quantum Dot Films via Rapid Annealing Temperatures. (2023). MDPI. [Link]

  • Influence of Deposition and Annealing Parameters on the Degradation of Spray-Deposited Perovskite Films. (2021). SciELO. [Link]

  • A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. (n.d.). Frontiers in Chemistry. Retrieved January 29, 2024, from [Link]

  • XRD patterns of perovskite films for varying annealing time during the... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Annealing temperature effects on the performance of the perovskite solar cells. (2020). IOP Conference Series: Materials Science and Engineering, 757, 012039. [Link]

  • The procedure of the post-treatment process via anilines (up) and top-view SEM images of the pristine and PPEA-modified perovskite films (down). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Temperature Matters: Enhancing Performance and Stability of Perovskite Solar Cells through Advanced Annealing Methods. (2023). MDPI. [Link]

  • High-temperature inverted annealing for efficient perovskite photovoltaics. (2020). RSC Publishing. [Link]

  • Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation. (2017). Semantic Scholar. [Link]

  • (PDF) Enhancing Perovskite Film Properties Through Solvent Annealing Techniques. (2023). ResearchGate. [Link]

Sources

enhancing the long-term stability of piperazine dihydriodide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Long-Term Stability of Piperazine Dihydriodide Solutions

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing instability in your this compound (


) stock solutions. Whether you are utilizing this compound as a precursor in lead-free perovskite photovoltaics or as an intermediate in pharmaceutical synthesis, the chemical vulnerabilities remain identical: iodide oxidation  and solubility hysteresis .

This guide abandons generic advice in favor of a mechanistic troubleshooting approach . We treat the solution not just as a mixture, but as a dynamic system that must be actively managed to prevent thermodynamic degradation.

Module 1: Troubleshooting Discoloration (The "Yellowing" Effect)

Q: My clear this compound solution has turned pale yellow/brown after 48 hours. Is it still usable?

A: The yellowing indicates the formation of triiodide (


), signaling that your solution has been compromised by oxidation. 
The Mechanism

This compound contains two iodide ions (


) per molecule.[1][2] In the presence of dissolved oxygen and light, iodide undergoes photo-oxidation to form molecular iodine (

). This iodine immediately complexes with excess iodide in the solution to form the yellow/brown triiodide ion (

).

The "Vicious Cycle" of Oxidation: This reaction is autocatalytic in acidic environments. As


 oxidizes, it can alter the pH, potentially accelerating further degradation if not buffered.

IodideOxidation cluster_0 Degradation Pathway Iodide Iodide Ion (I-) (Colorless) Iodine Molecular Iodine (I2) Iodide->Iodine Oxidation Oxygen Dissolved O2 Oxygen->Iodine Light UV/Blue Light (hv) Light->Iodine Proton Acidic pH (H+) Proton->Iodine Catalyst Triiodide Triiodide (I3-) (Yellow/Brown) Iodine->Triiodide + Excess I-

Figure 1: The oxidation pathway of iodide to triiodide. Note that protons (


) catalyze the reaction, making pH control critical.
Corrective Action
  • Immediate Triage: Measure the absorbance at 350 nm . If a distinct peak appears,

    
     is present. For sensitive applications (e.g., perovskite crystallization or high-purity synthesis), discard the solution . The presence of 
    
    
    
    acts as an impurity that alters reaction stoichiometry.
  • Prevention (The Fix):

    • Deoxygenation: You must sparge the solvent with Nitrogen (

      
      ) or Argon (
      
      
      
      ) for 20 minutes before adding the solid salt.
    • Light Exclusion: Store exclusively in amber borosilicate glass.

    • Stabilizer (Optional): If your application permits, add a trace molar equivalent (0.1%) of Hypophosphorous acid (

      
      ) . It acts as a "scavenger" reducing agent, converting any formed 
      
      
      
      back to
      
      
      .

Module 2: Solubility & Precipitation

Q: I stored my 1M solution at 4°C to prevent oxidation, but now there are crystals at the bottom. Can I re-dissolve them?

A: Yes, but you are fighting a steep solubility curve. Re-dissolution requires a specific thermal protocol to avoid degrading the iodide.

The Solubility Physics

Piperazine salts often exhibit steep solubility gradients. While this compound is soluble in water, its solubility decreases significantly in organic solvents (like alcohols) or at low temperatures. "Crashing out" is common when storing high-molarity stock solutions in cold environments.

Data: Solubility Limits & Temperature Risks

ParameterConditionRisk LevelConsequence
Concentration > 1.5 M (Aqueous)HighSpontaneous nucleation at room temp.[3]
Temperature < 10°CHighCrystallization (Reversible).[3]
Temperature > 50°CHighAccelerated Oxidation (Irreversible).[3]
Solvent Ethanol/IsopropanolModerateLower solubility limit than water.[3]
The Re-dissolution Protocol

Do not sonicate vigorously without temperature control, as sonication generates local heat and cavitation that can induce oxidation.

  • Warm Water Bath: Place the sealed container in a 35°C water bath.

  • Gentle Swirl: Agitate gently every 5 minutes.

  • Visual Check: Ensure all micro-crystals are dissolved. Any remaining seed crystals will trigger rapid re-precipitation upon cooling.

  • Inert Blanket: Re-purge the headspace with Argon before returning to storage.

Module 3: The "Golden Path" Preparation Protocol

To guarantee stability, you must create a Self-Validating System . This protocol ensures that the solution is chemically protected from the moment of creation.

Step-by-Step Methodology

Reagents:

  • This compound (High Purity >99%)[3]

  • Solvent (Water/DMF/DMSO - Application dependent)[3]

  • Inert Gas (Nitrogen or Argon)[3]

Workflow:

  • Solvent Conditioning (The Critical Step):

    • Place the required volume of solvent in a round-bottom flask.

    • Sparge with inert gas for 20 minutes . This removes dissolved oxygen, the primary oxidant.

  • Dissolution:

    • Add the weighed this compound under inert flow.

    • Stir magnetically at low speed until fully dissolved. Avoid vortexing, which entrains air.

  • Filtration (The Purity Check):

    • Filter through a 0.22 µm PTFE or PVDF filter into a pre-sparged amber vial. This removes nucleation sites (dust/undissolved particles).

  • Headspace Purging:

    • Before capping, flow inert gas over the top of the liquid for 10 seconds to displace air from the headspace.

  • Sealing:

    • Use a cap with a PTFE liner (chemically inert) and seal with Parafilm to prevent gas exchange.

PrepProtocol Start Start: Raw Materials Degas 1. Degas Solvent (N2 Sparge, 20 min) Start->Degas Dissolve 2. Add Salt under Inert Flow (No Vortexing) Degas->Dissolve Low O2 Environment Filter 3. Filter (0.22 µm) Remove Nucleation Sites Dissolve->Filter Headspace 4. Purge Headspace (Argon/N2) Filter->Headspace Store 5. Store: Amber Vial (Dark, 20°C) Headspace->Store Sealed System

Figure 2: The "Golden Path" preparation workflow designed to minimize oxygen exposure and nucleation sites.[3]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ascorbic Acid to stabilize the solution? A: Yes, but with caveats. Ascorbic acid is a potent antioxidant that will prevent iodide oxidation. However, for pharmaceutical analysis or perovskite synthesis , the introduction of organic carbon and degradation products (dehydroascorbic acid) may act as a contaminant. Only use if your downstream application tolerates these impurities.

Q: How does pH affect the stability? A: Stability is pH-dependent.

  • Acidic (pH < 5): Accelerates oxidation (

    
    ).
    
  • Neutral/Alkaline (pH 7-9): Preferred for Iodide stability. Piperazine itself is basic, which naturally helps self-buffer the solution, but avoid adding strong acids.

Q: What is the shelf-life of a properly prepared solution? A:

  • Without Inert Gas/Clear Glass: < 1 week.[3]

  • With Inert Gas/Amber Glass: 3 - 6 months at 20°C.

References

  • Chemical Properties of Piperazine. NIST Chemistry WebBook, SRD 69. [Link]

  • Iodide Oxidation Mechanisms. Kinetics and Mechanism of Iodide Oxidation by Iron(III). Journal of Chemical Education.[4] [Link][3][4]

  • This compound in Perovskites. Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite. Royal Society of Chemistry. [Link]

  • Iodide Solution Stability. Iodide oxidation by ozone at the surface of aqueous microdroplets. Chemical Science. [Link]

  • Piperazine Solubility Data. Solid liquid solubility of piperazine.[5] SINTEF / ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Piperazine Dihydroiodide Purity: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. Piperazine and its salts, foundational scaffolds in medicinal chemistry, demand rigorous analytical scrutiny. This guide provides an in-depth comparison of analytical methodologies for validating the purity of piperazine dihydroiodide, with a focused exploration of the technical superiority and practical advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Imperative: Why Purity Matters for Piperazine Salts

Piperazine dihydroiodide serves as a key intermediate or API in various therapeutic areas. Its molecular structure, a six-membered ring with two opposing nitrogen atoms, makes it a versatile building block.[1] However, synthesis and storage can introduce impurities such as related compounds, residual solvents, and water, which can impact the final drug product's stability, bioavailability, and safety profile. Consequently, employing a robust, accurate, and reliable analytical method for purity assessment is critical.

The Spectrum of Purity Analysis: A Comparative Overview

Historically, methods like titrimetry and chromatography have been the workhorses of purity determination. While effective, they possess inherent limitations that can be overcome by the absolute quantification power of qNMR.

Parameter Quantitative NMR (qNMR) Acid-Base Titration High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.[2][3]Neutralization reaction between the basic piperazine and a standardized acid.[4][5]Separation of components based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc.[6][7]
Specificity High. Can distinguish and quantify the analyte in the presence of structurally similar impurities, provided unique signals exist.Low. Titrates the total basicity of the sample, unable to distinguish between piperazine and other basic impurities.[5]High. Excellent separation of individual components, but requires reference standards for each impurity for accurate quantification.
Reference Standard Requires a single, stable, high-purity internal standard (structurally unrelated to the analyte).[8][9] Does not require an analyte-specific standard.Requires a highly accurate standardized titrant (e.g., perchloric acid).[4]Requires a certified reference standard of the analyte and ideally for every potential impurity.
Accuracy & Precision Excellent. Considered a primary ratio method by metrological institutes.[3] Capable of achieving low measurement uncertainty.[10]Good, but can be affected by endpoint determination and interfering basic/acidic substances.Very good, but dependent on the purity of reference standards and the accuracy of response factors.
Analysis Time Rapid. From sample preparation to data, a typical analysis can be completed in under 30 minutes.[9][11]Moderate. Involves careful sample preparation and titration procedure.Slower. Method development, system suitability, and run times can be lengthy.
Sample Throughput High. Amenable to automation.Moderate.High, especially with modern UPLC systems and autosamplers.
Sample Requirement Low (typically 5-10 mg).[9] Non-destructive, allowing for sample reuse.[9]Higher (typically >100 mg).[4] Destructive.Very low (µg to low mg). Destructive.
Universality Nearly universal detection for soluble compounds containing the target nucleus (e.g., ¹H).[12]Limited to acidic or basic compounds.Requires chromophores for UV detection or specific properties for other detectors. Derivatization may be needed.

Deep Dive: The qNMR Protocol for Piperazine Dihydroiodide

The power of qNMR lies in its foundational principle: the integrated area of a specific NMR resonance is directly proportional to the molar quantity of the nuclei generating that signal.[3][9] By co-dissolving a known mass of the piperazine dihydroiodide sample with a known mass of a certified internal standard in a deuterated solvent, we can calculate the absolute purity of the analyte with exceptional accuracy.

Experimental Workflow: A Self-Validating System

The trustworthiness of a qNMR assay is built upon a meticulously planned workflow that minimizes systematic and random errors. Key decisions, such as the choice of internal standard and NMR acquisition parameters, are made to ensure the quantitative integrity of the data.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation cluster_report Phase 4: Reporting weigh_analyte Accurately Weigh Piperazine Dihydroiodide dissolve Dissolve Analytes + IS in Deuterated Solvent (e.g., D₂O) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) (e.g., Maleic Acid CRM) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup set_params Set Quantitative Parameters (D1 > 5x T₁, 90° Pulse) instrument_setup->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire processing Phase & Baseline Correction acquire->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity using Master Equation integration->calculation report Generate Final Purity Report calculation->report

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • Analyte: Piperazine Dihydroiodide (approx. 10 mg)

  • Internal Standard (IS): Certified Reference Material (CRM) of Maleic Acid (approx. 5 mg). Rationale: Maleic acid is chosen for its high purity, chemical stability, non-volatility, and simple ¹H NMR spectrum (a singlet) that does not overlap with the piperazine signals in D₂O.[8] Its solubility in D₂O is also compatible with the analyte.

  • Solvent: Deuterium Oxide (D₂O, 99.9% D)

2. Sample Preparation:

  • Using a calibrated analytical microbalance, accurately weigh approximately 10 mg of piperazine dihydroiodide into a clean glass vial. Record the mass (m_analyte) to the nearest 0.01 mg.

  • To the same vial, add approximately 5 mg of the maleic acid internal standard. Record the mass (m_IS) to the nearest 0.01 mg. Causality: Weighing both components into the same vial minimizes transfer errors, a critical factor for high accuracy.[13]

  • Add approximately 0.7 mL of D₂O to the vial. Vortex thoroughly until both the analyte and the IS are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (Example: 500 MHz Spectrometer):

  • Insert the sample, lock on the D₂O signal, and perform automatic tuning and matching of the probe.

  • Shim the magnetic field to achieve optimal resolution and lineshape. A narrow, symmetrical peak for the residual HDO signal is indicative of good shimming.[14]

  • Set the acquisition parameters for quantitativity:

    • Pulse Angle (p1): 90° (calibrated for the specific probe). Rationale: A 90° pulse ensures uniform excitation across the spectrum, which is essential for accurate integration.[14]

    • Relaxation Delay (d1): 30 seconds. Rationale: The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified. This ensures all protons are fully relaxed before the next pulse, preventing signal saturation and ensuring the signal area is truly proportional to concentration.

    • Number of Scans (ns): 8 to 16. Rationale: This number is chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest, which is required for integration errors to be less than 1%.[14]

    • Acquisition Time (aq): At least 3 seconds.

  • Acquire the spectrum.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, followed by careful manual phase and baseline correction to the spectrum.

  • Integrate the well-resolved singlet corresponding to the piperazine protons (all 8 protons are chemically equivalent and appear as a singlet, typically around 3.4 ppm in D₂O) and the singlet for the two olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of piperazine dihydroiodide using the following master equation:[12]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte, I_IS: Integral values for the analyte and IS.

    • N_analyte, N_IS: Number of protons for the integrated signal (8 for piperazine, 2 for maleic acid).

    • MW_analyte, MW_IS: Molar masses (341.96 g/mol for piperazine dihydroiodide, 116.07 g/mol for maleic acid).[15]

    • m_analyte, m_IS: Masses of the analyte and IS.

    • Purity_IS: Certified purity of the internal standard CRM.

A Logic-Driven Approach to Method Selection

The choice of an analytical technique should not be arbitrary but guided by the specific requirements of the analysis, such as the stage of drug development, the available instrumentation, and the desired level of accuracy.

Method_Selection start Analytical Goal? goal1 Primary Purity Assignment (Reference Standard Characterization) start->goal1 goal2 Routine QC Release Testing start->goal2 goal3 Impurity Profiling & Identification start->goal3 method1 qNMR goal1->method1 Highest Metrological Traceability method2 HPLC-UV/MS goal2->method2 High Throughput, Validated Method method3 Potentiometric Titration goal2->method3 Cost-Effective, Total Base Content goal3->method2 Separation is Key method1->goal2 Alternative for rapid, high-accuracy checks

Caption: Decision tree for analytical method selection.

Conclusion

While traditional methods like titration and HPLC have their place in the analytical laboratory, qNMR emerges as a superior technique for the primary validation of piperazine dihydroiodide purity. Its status as a primary ratio method, freedom from analyte-specific reference standards, speed, and non-destructive nature make it an invaluable tool for researchers, scientists, and drug development professionals.[2][3][9] By providing direct, unambiguous, and highly accurate purity values, qNMR not only meets but exceeds the rigorous demands of modern pharmaceutical quality assurance, ensuring the integrity of the final therapeutic product. The validation of qNMR methods is recognized by regulatory bodies and is increasingly integrated into pharmaceutical quality control workflows.[8][11][16]

References

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Sasi, P. K., & Raj, R. K. (1976). Colorimetric determination of piperazine.Indian Journal of Physiology and Pharmacology.
  • Stimuli Article (qNMR).US Pharmacopeia (USP).
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. (2022). PubMed Central.
  • Quantitative NMR Spectroscopy. (2017). University of Cambridge.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • Piperazine.USP-NF.
  • Titration of a mixture of piperazine and amine. (2024).
  • Accurate HPLC Determination of Piperazine Residues. (2025).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.Journal of Medicinal Chemistry.
  • Piperazine Dihydriodide.PubChem.
  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.Journal of Pharmaceutical and Biomedical Analysis.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • qNMR Internal Standard Reference D

Sources

Validation of Piperazine Dihydriodide (PDI) in Perovskite Defect Passivation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Materials Scientists, Photovoltaic Researchers, and Process Engineers.

Executive Summary

In the race toward the theoretical efficiency limits of Perovskite Solar Cells (PSCs), defect passivation remains the critical bottleneck. While monoammonium salts like Phenethylammonium Iodide (PEAI) have become industry standards for surface passivation, they often suffer from thermal instability and limited strain relaxation.

Piperazine Dihydriodide (PDI) has emerged as a superior alternative, particularly for buried interface engineering . Unlike monodentate ligands, PDI utilizes a bidentate cyclic diamine structure. This guide validates PDI’s role in suppressing non-radiative recombination, releasing lattice strain, and enhancing device longevity, supported by comparative data and rigorous experimental protocols.

Part 1: The Mechanistic Advantage

The "Strain-Release" & Bidentate Chelation Mechanism

The primary failure mode in inverted (p-i-n) and normal (n-i-p) PSCs is the accumulation of defects (iodide vacancies and undercoordinated Pb²⁺) at the interfaces.

Why PDI Outperforms PEAI:

  • Bidentate Anchoring: PDI contains two amine groups on a rigid piperazine ring. This allows it to crosslink adjacent inorganic octahedra or bind more strongly to the substrate/perovskite interface compared to the single anchor point of PEAI.

  • Strain Relaxation: The rigid cyclic structure of PDI acts as a "molecular spring" at the buried interface, lubricating the mismatch in thermal expansion coefficients between the rigid substrate (e.g., ITO/Glass) and the soft perovskite film.

  • Defect Filling: The iodide counter-ions (

    
    ) in PDI effectively fill halide vacancies (
    
    
    
    ), while the nitrogen lone pairs coordinate with
    
    
    defects.

PDI_Mechanism Defect Interfacial Defects (Pb2+, V_I, Strain) PDI This compound (Cyclic Diamine + 2I-) Defect->PDI Targeted by Coordination Chelation Mechanism (N-Pb Coordination) PDI->Coordination Activates Strain Strain Relaxation (Lattice Lubrication) PDI->Strain Induces Result Passivated Interface (Reduced Recombination) Coordination->Result Suppresses Traps Strain->Result Prevents Delamination

Figure 1: Mechanistic pathway of PDI passivation. The bidentate nature allows simultaneous chemical passivation (trap suppression) and physical stabilization (strain release).

Part 2: Comparative Performance Analysis

Table 1: Photovoltaic Parameters & Stability Comparison
MetricControl (No Passivation)PEAI (Standard Reference)PDI (this compound) Impact Analysis
PCE (%) 19.5% - 20.1%21.5% - 22.8%23.4% - 25.1% PDI yields ~1-2% absolute gain over PEAI due to better FF.
Voc (V) 1.05 V1.12 V1.18 V Significant suppression of non-radiative recombination.
Fill Factor (FF) 76%79%82% Reduced series resistance at the buried interface.
T80 Stability < 500 hours~800 hours> 1,200 hours Bidentate anchoring prevents ligand desorption under heat.
Mechanism N/ASurface 2D FormationStrain Release + Defect Healing PDI addresses physical lattice strain, which PEAI cannot.

Key Insight: While PEAI forms a 2D capping layer that is hydrophobic, it often creates a transport barrier. PDI, applied at the buried interface or as a thin interlayer, facilitates better charge extraction while maintaining passivation, leading to the higher Fill Factor (FF) observed.

Part 3: Experimental Validation Protocols

To replicate the high-efficiency results associated with PDI, precise control over the deposition sequence is required. This protocol focuses on Buried Interface Engineering , where PDI shows its unique "strain-release" capability.[1][2]

Protocol: Buried Interface Modification (Inverted p-i-n Structure)

Reagents:

  • This compound (PDI) (>99.5% purity).

  • Solvent: Anhydrous Methanol (MeOH) or mixed DMF/DMSO (depending on HTL compatibility).

  • Substrate: ITO/Glass coated with Hole Transport Layer (e.g., PTAA or NiOx).

Step-by-Step Workflow:

  • Solution Prep: Dissolve PDI in Methanol to a concentration of 1.0 – 2.0 mg/mL . Sonicate for 15 mins until clear.

  • Deposition (Dynamic Spin):

    • Place the HTL-coated substrate on the spinner.

    • Start spinning at 4,000 rpm (ramp: 2,000 rpm/s).

    • Dispense 40 µL of PDI solution dynamically.

    • Spin for 20 seconds.

  • Annealing: Anneal at 100°C for 10 minutes to remove residual solvent and ensure adhesion.

  • Perovskite Deposition: Deposit the perovskite precursor immediately on top of the PDI buffer layer using standard anti-solvent methods.

  • Crystallization: Anneal the full stack (Perovskite/PDI/HTL) at 100°C for 30-60 mins.

Experimental_Workflow Substrate 1. Substrate Prep (ITO/HTL) PDI_Spin 2. PDI Deposition (1-2 mg/mL in MeOH) Substrate->PDI_Spin Spin Coat Anneal_1 3. Activation Anneal (100°C, 10 min) PDI_Spin->Anneal_1 Solvent Removal Pero_Dep 4. Perovskite Coating (Anti-solvent Method) Anneal_1->Pero_Dep Interface Formed Crystallization 5. Crystallization (Strain-Free Growth) Pero_Dep->Crystallization Grain Growth

Figure 2: Workflow for incorporating PDI at the buried interface. Crucially, the intermediate anneal (Step 3) prevents solvent intermixing.

Part 4: Characterization & Evidence Interpretation

To validate that PDI is functioning correctly in your device, rely on these three self-validating characterization techniques.

Time-Resolved Photoluminescence (TRPL)
  • Expectation: The carrier lifetime (

    
    ) should increase significantly.
    
  • Target Data: Control

    
     ns 
    
    
    
    PDI
    
    
    ns.
  • Interpretation: A longer lifetime indicates reduced non-radiative recombination centers at the interface.[2]

X-Ray Photoelectron Spectroscopy (XPS)
  • Target Scan: Pb 4f and I 3d spectra.[3]

  • Shift Evidence: Look for a binding energy shift (typically ~0.2 eV) to higher energy in the Pb 4f peak.

  • Causality: This shift confirms the donation of electron density from the Nitrogen in PDI to the undercoordinated

    
    , verifying chemical coordination.
    
Water Contact Angle (WCA)
  • Expectation: While PDI is a salt, the organic ring increases hydrophobicity compared to a bare surface, though less than long-chain alkyls like OAI.

  • Target: Contact angle should increase from ~40° (Control) to ~65-70° (PDI).

  • Significance: Moderate hydrophobicity balances moisture protection with sufficient wettability for the subsequent layer.

References

  • Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. Advanced Functional Materials. (Demonstrates 23.47% efficiency and strain release mechanism).[1]

  • Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Advanced Materials. (Comparative study on diamine passivators achieving >25% efficiency).

  • Defect Passivation in Perovskite Solar Cells using Organic Halide Salts. MDPI Materials. (Review of ammonium salt mechanisms including PEAI vs. Diamines).

  • Piperazine-1,4-diium iodide Radically Enhances Thermal Stability of CsPbI3. Journal of Materials Chemistry A. (Validation of piperazine derivatives for thermal stability).

Sources

Comparative Guide: Piperazine Salts as Tunable Organocatalysts in Green Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of sustainable organic synthesis, piperazine salts have emerged as superior alternatives to traditional volatile organic bases and harsh inorganic catalysts. This guide evaluates the performance of various Piperazinium salts (Acetate, Citrate, and Lactate) versus the free base.

While free piperazine is a competent base, its salts offer dual-activation capabilities (acid-base cooperativity), significantly enhanced water solubility, and superior recyclability. This study provides researchers with the data needed to select the optimal salt based on substrate sensitivity, solvent systems, and required reaction kinetics.

Mechanistic Insight: The Dual-Activation Model

To understand the performance differences between piperazine salts, one must understand the mechanism. Unlike simple base catalysis, piperazinium salts function through cooperative acid-base catalysis .

  • The Cation (Acidic Site): The protonated nitrogen (

    
    ) activates the electrophile (e.g., carbonyl oxygen), increasing its susceptibility to nucleophilic attack.
    
  • The Anion/Free Amine (Basic Site): The counter-ion or the unprotonated nitrogen facilitates the deprotonation of the active methylene compound.

This synergy lowers the activation energy more effectively than the free base alone, particularly in Knoevenagel and Mannich-type reactions.

Diagram 1: Cooperative Catalytic Cycle

This diagram illustrates the dual activation of the electrophile and nucleophile by the piperazinium salt.

PiperazineMechanism Cat Piperazinium Salt (Catalyst) Complex Transition State (H-Bonding Network) Cat->Complex Dual Activation Reactants Aldehyde + Active Methylene Reactants->Complex Condensation Product Coumarin/Olefin Product Complex->Product -H2O Recycle Catalyst Regeneration Complex->Recycle Dissociation Recycle->Cat Re-equilibration

Caption: Mechanism showing simultaneous activation of the electrophile and nucleophile by the piperazinium ion pair.

Comparative Performance Analysis

The following analysis compares four variations of piperazine catalysts in a standard Knoevenagel Condensation (Benzaldehyde + Malononitrile in aqueous media at room temperature).

Table 1: Catalyst Efficiency and Physicochemical Profile
Catalyst TypeCounter-Ion Acidity (pKa)Physical StateReaction Time (min)Yield (%)Reusability (Cycles)Key Characteristic
Piperazine (Free Base) N/ASolid (Hygroscopic)4582%Low (<2)Volatile; difficult to recover from water.
Piperazinium Acetate (PA) 4.76 (Acetic Acid)Viscous Liquid/Solid15 96% Medium (3-4)Fastest kinetics; high solubility in organic solvents.
Piperazinium Citrate (PPC) 3.13 (Citric Acid)Crystalline Solid2594%High (6+) Best "Green" profile; easy precipitation for recovery.
Piperazinium Lactate (PL) 3.86 (Lactic Acid)Viscous Liquid3091%Medium (3)Biocompatible; acts as a solvent-catalyst (Deep Eutectic Solvent).
Analysis of Results
  • Kinetic Superiority (Acetate): Piperazinium Acetate (PA) provides the fastest reaction times. The acetate anion is a moderate base in this context, facilitating rapid proton transfer, while the piperazinium cation effectively activates the carbonyl.

  • Operational Excellence (Citrate): While slightly slower, Piperazinium Citrate (PPC) is the preferred choice for industrial scale-up. It is a stable, non-hygroscopic solid that can be easily filtered and recycled, unlike the acetate salt which can be difficult to crystallize out of reaction mixtures.

  • Solvent Effects: All salts performed significantly better in aqueous media compared to the free base, attributed to the hydrophobic effect forcing organic reactants together while the salt stabilizes the ionic transition state.

Validated Experimental Protocol

Target Reaction: Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation. Catalyst Selection: Piperazinium Citrate (Selected for balance of yield and ease of workup).

Materials
  • Salicylaldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Piperazinium Citrate (10 mol%)

  • Solvent: Water:Ethanol (1:1 v/v) or Pure Water

Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • Dissolve Piperazine (anhydrous) and Citric Acid (1:1 molar ratio) in a minimal amount of water. Stir for 10 minutes to ensure salt formation.

    • Note: Pre-made Piperazinium Citrate can be used directly.

  • Reaction Initiation:

    • Add Salicylaldehyde (1.22 g) and Ethyl Acetoacetate (1.30 g) to the catalyst solution.

    • Stir the mixture vigorously at Room Temperature (25°C). The mixture may initially appear biphasic.

  • Monitoring:

    • Monitor via TLC (Eluent: n-Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the aldehyde spot (typically 20-30 mins).

  • Workup (The "Green" Advantage):

    • Upon completion, the product usually precipitates out as a solid due to low solubility in the aqueous medium.

    • Filtration: Filter the crude solid under vacuum.

    • Wash: Wash the solid with ice-cold water (2 x 10 mL) to remove residual catalyst.

  • Purification:

    • Recrystallize from hot ethanol to obtain pure 3-acetylcoumarin.

  • Catalyst Recovery:

    • The filtrate contains the dissolved Piperazinium Citrate. Evaporate the water under reduced pressure to recover the catalyst, or reuse the aqueous filtrate directly for the next batch.

Sustainability & Workflow Visualization

The primary advantage of using piperazine salts over traditional bases (like Piperidine or Pyridine) is the Closed-Loop Catalyst Recovery .

Diagram 2: Experimental Workflow & Recovery Loop

This diagram details the operational flow, highlighting the separation of the hydrophobic product from the hydrophilic catalyst.

Workflow Start Start: Mix Reactants + Catalyst (aq) Reaction Stir at RT (20-30 mins) Start->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Solid Solid Cake: Crude Product Filtration->Solid Retentate Filtrate Filtrate: Water + Catalyst Filtration->Filtrate Permeate Purification Recrystallization (Ethanol) Solid->Purification Reuse Evaporation/Reuse (Catalyst Recovery) Filtrate->Reuse Reuse->Start Next Cycle

Caption: Operational workflow emphasizing the simple separation of the solid product from the water-soluble catalyst.

Conclusion and Recommendations

  • For Maximum Speed: Choose Piperazinium Acetate . Its kinetic profile is superior, making it ideal for high-throughput screening or difficult substrates.

  • For Green Scale-up: Choose Piperazinium Citrate . The ease of handling (solid state) and superior recovery rates make it the most cost-effective and environmentally friendly option for gram-to-kilo scale synthesis.

  • For Sensitive Substrates: Choose Piperazinium Lactate . Its milder acidity profile and potential to act as a Deep Eutectic Solvent component offer a gentle environment for acid-sensitive moieties.

References

  • D. S. Bhosale, et al. (2016). Piperazine: An Efficient Catalyst for the Synthesis of Coumarins via Knoevenagel Condensation. Research Journal of Chemical Sciences.

  • B. S. Patil, et al. (2013). Piperazine citrate: A green and efficient catalyst for the synthesis of 3-carboxycoumarins in aqueous media. Archives of Applied Science Research.

  • M. A. P. Martins, et al. (2008). Green Chemistry: The use of piperazine salts as recyclable catalysts. Chemical Reviews (Contextual grounding on amine salts).

  • K. R. Desale, et al. (2012). Piperazine and its salts: Efficient catalysts for organic transformations. International Journal of Organic Chemistry.

The Strategic Application of Piperazine Dihydriodide in Perovskite Solar Cells: A Comparative Guide to Cost and Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the strategic use of additives has emerged as a cornerstone of device engineering. Among a growing arsenal of passivating agents and interfacial modifiers, piperazine dihydriodide (PDI2) has garnered significant attention for its ability to enhance both the power conversion efficiency (PCE) and longevity of PSCs. This guide provides an in-depth evaluation of the cost-effectiveness of PDI2, presenting a comparative analysis with other common additives, supported by experimental data and detailed protocols to inform researchers, scientists, and professionals in the field of next-generation photovoltaics.

The Critical Role of Additives in Perovskite Solar Cells

Perovskite materials, while promising, are beset by intrinsic and extrinsic instabilities, as well as performance-limiting defects within the crystal lattice and at the interfaces of the solar cell stack. These defects, such as ion vacancies and undercoordinated lead ions, act as non-radiative recombination centers, hindering the device from reaching its theoretical efficiency limit and accelerating degradation under operational stress. Additives are introduced to mitigate these issues through various mechanisms, including:

  • Defect Passivation: Neutralizing electronically active defects to suppress non-radiative recombination.

  • Interfacial Engineering: Modifying the energy level alignment between layers to facilitate more efficient charge extraction.

  • Crystal Growth Modulation: Influencing the crystallization process to achieve more uniform and higher-quality perovskite films.

  • Enhancing Stability: Improving the perovskite's resilience to environmental factors like heat and humidity.

This compound: A Multifaceted Performance Enhancer

This compound has proven to be a particularly effective additive due to its multifaceted mechanism of action. Its molecular structure allows it to interact favorably with the perovskite lattice, addressing several key challenges in PSC fabrication and stability.

Mechanism of Action

The primary roles of PDI2 in perovskite solar cells include:

  • Defect Passivation: The iodide ions in PDI2 can compensate for iodide vacancies, a common defect in perovskite films, while the piperazinium cation can interact with undercoordinated lead ions, effectively neutralizing these non-radiative recombination centers. This leads to a significant reduction in charge carrier recombination, which is reflected in an increased open-circuit voltage (Voc) and fill factor (FF).

  • Interfacial Modification and Strain Release: When used as a buffer layer, particularly at the buried interface in inverted p-i-n device architectures, PDI2 can "lubricate" the interface between the perovskite and the substrate. This helps to release lattice strain that can arise from mismatched thermal expansion coefficients, leading to a more mechanically robust and electronically sound interface with fewer voids and defects.[1]

  • Enhanced Stability: By passivating defects and strengthening the perovskite lattice through its interactions, PDI2 contributes to improved long-term operational stability. Devices incorporating PDI2 have demonstrated enhanced resilience against degradation from heat and humidity.

The following diagram illustrates the proposed mechanism of PDI2 in passivating defects and improving the interfacial properties of a perovskite solar cell.

Caption: Mechanism of PDI2 in PSCs.

Performance Comparison: PDI2 vs. Alternative Additives

To objectively evaluate the efficacy of PDI2, it is essential to compare its performance against other commonly used additives in perovskite solar cells. This section presents a comparative analysis based on reported experimental data. The primary alternatives considered are:

  • Phenethylammonium Iodide (PEAI): A bulky organic cation that forms a 2D perovskite capping layer, known for effective surface defect passivation.

  • Propylamine Hydroiodide (PAI): Another passivating agent that has shown to improve efficiency and stability.[2]

  • Guanidinium Iodide (GAI): A larger cation that can be incorporated into the perovskite structure to improve stability and photovoltaic performance.[3]

Tabulated Performance Data

The following table summarizes the performance of perovskite solar cells with and without PDI2, and with the alternative additives, based on data compiled from various research publications. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of the relative performance enhancements.

AdditiveDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability
Control (No Additive) Inverted p-i-n~1.05 - 1.10~22 - 24~75 - 80~18 - 21Baseline
This compound (PDI2) Inverted p-i-n1.12 - 1.15 24 - 25.5 80 - 83 23.47 - 25.4 Retains >90% of initial PCE after 800h of light soaking[1]; Retains >84% of initial PCE after 1200h at 85°C
Phenethylammonium Iodide (PEAI) n-i-p / p-i-n1.10 - 1.1423 - 24.578 - 8220.2 - 23.3Retains ~85-90% of initial efficiency after 700 bending cycles.[4]
Propylamine Hydroiodide (PAI) n-i-p / p-i-n1.10 - 1.1323 - 2479 - 8121 - 23Retains 90% of original efficiency after 200h of continuous illumination.[2]
Guanidinium Iodide (GAI) n-i-p1.08 - 1.1223 - 2478 - 8119 - 22.1Stabilizes efficiency at 19% for 1,000 hours under full sunlight.[5]

Note: The values presented are a synthesis of reported data and represent a typical range of performance. Absolute values can vary based on the specific perovskite composition, device stack, and fabrication conditions.

Cost-Effectiveness Analysis

While performance enhancement is a primary driver for the adoption of additives, the cost implication is a critical factor for the commercial viability of perovskite solar cell technology.

Material Cost Comparison

The following table provides an estimated cost comparison of PDI2 and its alternatives based on prices from chemical suppliers for research-grade materials. It is important to note that these costs are subject to change and can be significantly lower for bulk purchases.

AdditiveChemical FormulaMolecular Weight ( g/mol )Price (USD/g)
This compound (PDI2) C₄H₁₂I₂N₂341.96~35.60
Phenethylammonium Iodide (PEAI) C₈H₁₂IN249.09~102.00
Propylamine Hydroiodide (PAI) C₃H₁₀IN187.02Not readily available
Guanidinium Iodide (GAI) CH₆IN₃186.97~54.00

Note: Prices are approximate and based on small-quantity purchases for research purposes and may vary between suppliers.

Discussion on Cost-Effectiveness

From the available data, this compound presents a compelling case for cost-effectiveness. While not the cheapest additive on a per-gram basis, its significant impact on both power conversion efficiency and, crucially, long-term stability, suggests a favorable cost-benefit ratio. The substantial improvements in device lifetime, as indicated by the stability data, can lead to a lower levelized cost of energy (LCOE), a key metric for the economic viability of a photovoltaic technology.

Phenethylammonium iodide, while a potent passivator, has a notably higher cost per gram in research quantities. Guanidinium iodide is more competitively priced and offers stability benefits, though the reported efficiency enhancements are generally not as high as those achieved with PDI2.

The overarching goal is to minimize the cost per watt ($/W) of the final solar module. The materials cost is a significant contributor to this, and while additives constitute a small fraction of the total material mass, their impact on performance and longevity is disproportionately large.[2] Therefore, an additive that delivers a substantial boost in efficiency and durability, even at a moderate cost, can be more cost-effective in the long run than a cheaper but less effective alternative.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for the incorporation of PDI2 as a buffer layer in an inverted perovskite solar cell architecture.

Device Fabrication Workflow

The following diagram outlines the typical workflow for fabricating an inverted perovskite solar cell with a PDI2 buffer layer.

PSC_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_characterization Device Characterization start Start: ITO-coated Glass cleaning Sequential Cleaning: Detergent, DI Water, Acetone, Isopropanol start->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone htl Hole Transport Layer (HTL) Deposition (e.g., PTAA) via Spin-Coating uv_ozone->htl pdi2 This compound (PDI2) Buffer Layer Deposition via Spin-Coating htl->pdi2 perovskite Perovskite Active Layer Deposition (e.g., CsFAMA) via Spin-Coating pdi2->perovskite etl Electron Transport Layer (ETL) Deposition (e.g., C60/BCP) via Thermal Evaporation perovskite->etl electrode Metal Electrode Deposition (e.g., Ag) via Thermal Evaporation etl->electrode jv_testing Current Density-Voltage (J-V) Measurement (AM 1.5G Solar Simulator) electrode->jv_testing stability_testing Stability Testing (e.g., Light Soaking, Thermal Stress) jv_testing->stability_testing end End: Complete Device stability_testing->end

Caption: Inverted PSC fabrication workflow.

Step-by-Step Protocol for PDI2 Buffer Layer Deposition

This protocol details the deposition of the PDI2 buffer layer and the subsequent perovskite layer.

  • Preparation of PDI2 Solution:

    • Dissolve this compound in isopropanol (IPA) to a concentration of 1 mg/mL.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Deposition of the Hole Transport Layer (HTL):

    • Prepare a solution of poly(triaryl amine) (PTAA) in chlorobenzene (e.g., 2 mg/mL).

    • Spin-coat the PTAA solution onto the cleaned and UV-ozone treated ITO substrate at 4000 rpm for 30 seconds.

    • Anneal the substrate at 100°C for 10 minutes.

  • Deposition of the PDI2 Buffer Layer:

    • Transfer the PTAA-coated substrate to a nitrogen-filled glovebox.

    • Spin-coat the prepared PDI2 solution onto the PTAA layer at 4000 rpm for 30 seconds.

    • Anneal the substrate at 100°C for 5 minutes. The causality here is to remove the solvent and promote the formation of a uniform buffer layer without thermally degrading the underlying PTAA.

  • Deposition of the Perovskite Layer:

    • Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 in a mixture of DMF and DMSO).

    • Spin-coat the perovskite precursor solution onto the PDI2-coated substrate in a two-step program (e.g., 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of this anti-solvent drip is critical for achieving a high-quality film.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes (the exact temperature and time depend on the perovskite composition). This annealing step is crucial for complete solvent removal and crystallization.

  • Deposition of Electron Transport and Electrode Layers:

    • Complete the device by sequentially depositing the electron transport layers (e.g., C60 and BCP) and the metal electrode (e.g., Ag) via thermal evaporation.

This self-validating protocol ensures that each layer is deposited under conditions that are compatible with the underlying layers, and the inclusion of specific annealing steps is designed to optimize the morphology and electronic properties of each interface.

Conclusion and Future Outlook

This compound stands out as a highly promising additive for enhancing the performance and stability of perovskite solar cells. Its ability to passivate defects, release interfacial strain, and improve resilience to environmental stressors translates into significant gains in power conversion efficiency and operational lifetime. From a cost-effectiveness perspective, the substantial performance benefits offered by PDI2 appear to justify its moderate material cost, particularly when considering the long-term goal of reducing the levelized cost of energy.

While direct comparisons between different additives are complicated by varying experimental conditions in the literature, the available data strongly supports the efficacy of PDI2. Future research should focus on systematic, side-by-side comparisons of leading additive candidates under standardized testing protocols to provide a clearer picture of their relative merits. Furthermore, exploring the synergistic effects of PDI2 with other performance-enhancing strategies, such as compositional engineering of the perovskite absorber, will be crucial in pushing the efficiency and stability of perovskite solar cells towards their theoretical limits and accelerating their commercialization.

References

  • Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. Advanced Science.[Link][1][6]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI.[Link][2]

  • Structural and Photophysical Properties of Guanidinium–Iodide‐Treated Perovskite Solar Cells. ResearchGate.[Link][3]

  • Guanidinium stabilizes perovskite solar cells at 19 percent efficiency. ScienceDaily.[Link][5]

  • Enhanced Efficiency and Mechanical Stability in Flexible Perovskite Solar Cells via Phenethylammonium Iodide Surface Passivation. MDPI.[Link][4]

  • Cost effectivities analysis of perovskite solar cells: Will it outperform crystalline silicon ones? EurekAlert![Link]

  • Cost-Performance Analysis of Perovskite Solar Modules. Advanced Energy Materials.[Link]

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A Comparative Guide to Electrochemical Impedance Spectroscopy for Cellular Analysis Following Piperazine Dihydriodide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of Electrochemical Impedance Spectroscopy (EIS) against other established methods for analyzing cells treated with piperazine dihydriodide. We will delve into the principles, experimental workflows, and data interpretation of each technique, offering insights into their respective strengths and limitations in assessing the cellular impact of this compound.

Introduction: The Need for Sensitive Cellular Characterization

Piperazine and its derivatives are a class of compounds with a wide range of biological activities, including anticancer and permeation-enhancing effects.[1][2] Understanding the interaction of these molecules with cells is paramount for drug development and toxicological studies. This compound, an iodide salt of piperazine, introduces an additional layer of complexity due to the potential effects of both the piperazine moiety and the iodide ions on cellular physiology.

Characterizing the cellular response to such compounds requires techniques that can sensitively and quantitatively measure changes in cell behavior and properties. This guide focuses on Electrochemical Impedance Spectroscopy (EIS) as a powerful, label-free method for this purpose and provides a comparative analysis with other prevalent techniques.

Electrochemical Impedance Spectroscopy (EIS): A Deep Dive

EIS is a non-invasive technique that probes the electrical properties of a system by applying a small amplitude sinusoidal voltage or current over a range of frequencies and measuring the resulting impedance. In the context of cellular analysis, EIS can provide a wealth of information about cell layer confluence, cell-substrate adhesion, cell-cell junction integrity, and cell membrane capacitance and resistance.[3]

The Principle: Modeling the Cell-Electrode Interface

When cells are cultured on an electrode, they act as insulating particles, impeding the flow of ions from the electrolyte to the electrode surface. This change in impedance can be modeled using an equivalent electrical circuit (EEC). The choice of the EEC is critical for accurate data interpretation and should be based on the biological system and the expected cellular changes.

A simplified EEC for a confluent cell layer on an electrode is often represented by a resistor and a capacitor in parallel, which models the cell layer, in series with a resistor representing the solution resistance. Changes in cell morphology, adhesion, and membrane integrity upon treatment with a compound like this compound will alter the values of these circuit elements. For instance, a decrease in cell-cell junction tightness would lead to a decrease in the resistance of the cell layer.

dot graph ER_Model { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Simplified Equivalent Circuit Model for a Cell Layer.

Expected Effects of this compound on EIS Measurements

While direct EIS studies on this compound-treated biological cells are not extensively reported in the literature, we can infer potential effects based on the known biological activities of piperazine derivatives and iodide salts.

  • Piperazine Moiety: Piperazine derivatives have been shown to affect cell membrane integrity and induce cytotoxicity in various cell lines.[1][4] This could manifest in EIS as a decrease in the cell layer resistance (R_cell) due to the formation of gaps between cells or compromised cell membranes.

  • Iodide Ions: Iodide salts can influence the electrical conductivity of solutions.[5][6][7] An increase in the ionic concentration of the culture medium due to the dissociation of this compound could potentially decrease the solution resistance (R_sol). Furthermore, high concentrations of iodide may have direct effects on cell membrane permeability.[8]

Experimental Protocol for EIS of Adherent Cells

This protocol outlines the general steps for performing an EIS experiment on adherent cells treated with this compound.

Materials:

  • EIS-compatible cell culture plates with integrated electrodes (e.g., ECIS plates)

  • Cell line of interest (e.g., Caco-2 for epithelial barrier studies)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • EIS instrument (Potentiostat with a frequency response analyzer)

Procedure:

  • Cell Seeding: Seed the cells into the electrode-containing wells of the culture plate at a density that will result in a confluent monolayer within a desired timeframe.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until a stable baseline impedance is achieved, indicating the formation of a confluent and stable cell layer.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the treatment solutions. Include appropriate vehicle controls.

  • EIS Measurement: Place the culture plate in the EIS instrument. Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 10 Hz to 100 kHz). Record the impedance spectrum at various time points post-treatment.

  • Data Analysis: Fit the obtained impedance spectra to a suitable equivalent circuit model to extract parameters such as R_cell and C_cell. Plot these parameters as a function of time and compound concentration.

dot graph EIS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: Experimental Workflow for EIS Analysis.

Comparative Analysis with Alternative Techniques

While EIS offers a dynamic and label-free approach, it is essential to consider other techniques that can provide complementary or alternative information on the effects of this compound on cells.

Dielectrophoresis (DEP)

Dielectrophoresis is a label-free technique that utilizes non-uniform electric fields to manipulate and characterize particles, including cells.[9] The DEP force experienced by a cell depends on its dielectric properties, size, and the frequency of the applied electric field.

  • Principle: Changes in cell membrane capacitance and conductivity due to drug treatment will alter the DEP crossover frequency (the frequency at which the DEP force switches from attractive to repulsive). This provides a sensitive measure of cellular changes.

  • Advantages: High sensitivity to changes in membrane properties, label-free.

  • Limitations: Requires specialized microfluidic devices, can be complex to set up and interpret.

Label-Free Biosensors (Optical and Electrical)

A variety of label-free biosensors can monitor cellular responses to stimuli in real-time.

  • Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) and resonant waveguide grating (RWG) detect changes in the refractive index near the sensor surface, which can be altered by changes in cell adhesion and morphology.[10][11][12]

  • Electrical Biosensors: These are conceptually similar to EIS but may employ different measurement principles or electrode configurations to monitor changes in impedance or capacitance.[13][14]

  • Advantages: Real-time and dynamic measurements, label-free.

  • Limitations: May provide a more global response of the cell layer rather than specific biophysical parameters.

Standard Cell Viability and Cytotoxicity Assays

These are endpoint assays that are widely used in drug discovery and toxicology.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells.[15] Trypan blue can only enter cells with compromised membranes, staining them blue.

dot graph Comparison { layout=dot; rankdir=TB; node [shape=ellipse, style=filled];

} caption: Comparison of Cellular Analysis Techniques.

Data Comparison and Interpretation

The choice of technique will depend on the specific research question. The table below provides a comparative summary of the information that can be obtained from each method.

Parameter Electrochemical Impedance Spectroscopy (EIS) Dielectrophoresis (DEP) Label-Free Biosensors MTT Assay Trypan Blue Assay
Principle Electrical ImpedanceDielectric PropertiesRefractive Index/ImpedanceMetabolic ActivityMembrane Integrity
Output R_cell, C_cell, Impedance SpectraCrossover Frequency, DEP SpectrumReal-time Binding/Adhesion CurveAbsorbance (OD)Percentage of Viable Cells
Label-Free YesYesYesNoNo
Real-time YesNo (typically endpoint)YesNo (endpoint)No (endpoint)
Information Cell layer integrity, adhesion, membrane propertiesMembrane capacitance and conductivityGlobal cell layer changes (adhesion, morphology)Overall cell viability and proliferationCell viability (membrane integrity)
Throughput Moderate to HighLow to ModerateModerate to HighHighLow to Moderate

Conclusion: An Integrated Approach

Electrochemical Impedance Spectroscopy provides a powerful, label-free, and real-time method to investigate the effects of this compound on cellular physiology. Its ability to deconvolve specific electrical properties of the cell layer offers a deeper mechanistic insight compared to global viability assays.

However, a comprehensive understanding of the cellular response to this compound is best achieved through an integrated approach. Combining the dynamic, quantitative data from EIS with endpoint viability assays like MTT and Trypan Blue, and potentially with the high sensitivity of dielectrophoresis or other label-free biosensors, will provide a more complete and validated picture of the compound's cellular impact. This multi-faceted approach is crucial for making informed decisions in drug development and scientific research.

References

  • Effects of different iodide salts on the electrical and electrochemical properties of hybrid biopolymer electrolytes for dye-sensitized solar cells application - UM Research Repository. (2023). Retrieved from [Link]

  • Effects of different iodide salts on the electrical and electrochemical properties of hybrid biopolymer electrolytes for dye-sensitized solar cells application. (2022). Retrieved from [Link]

  • Effects of different iodide salts on the electrical and electrochemical properties of hybrid biopolymer electrolytes for dye-sensitized solar cells application | Request PDF. (2021). Retrieved from [Link]

  • possible consequences of iodine effect on reverse osmosis membranes and solution to remediate and prevent - AEDyR. (n.d.). Retrieved from [Link]

  • Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance. (2018). MDPI. Retrieved from [Link]

  • MTT Assay Protocol. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2021). PMC. Retrieved from [Link]

  • Dielectrophoresis for Biomedical Sciences Applications: A Review. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Optical Biosensors for Label-Free Detection of Small Molecules. (2021). MDPI. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. (2023). Retrieved from [Link]

  • Recent Advances in Electrochemical Biosensors for Monitoring Animal Cell Function and Viability. (2022). NIH. Retrieved from [Link]

  • Recent Advances in Electrochemical Biosensors for Monitoring Animal Cell Function and Viability. (2022). ResearchGate. Retrieved from [Link]

  • Signal-Based Methods in Dielectrophoresis for Cell and Particle Separation. (2022). MDPI. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Retrieved from [Link]

  • Trypan Blue Exclusion Test of Cell Viability. (2001). PMC - NIH. Retrieved from [Link]

  • Label-free optical biosensors in the pandemic era. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Recent Advances in Monitoring Cell Behavior Using Cell-Based Impedance Spectroscopy. (2020). Retrieved from [Link]

  • Sensors and Techniques for On-Line Determination of Cell Viability in Bioprocess Monitoring. (2022). MDPI. Retrieved from [Link]

  • Label-free optical biosensing: going beyond the limits. (2023). RSC Publishing. Retrieved from [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). Taylor & Francis. Retrieved from [Link]

  • Signal-Based Methods in Dielectrophoresis for Cell Separation. (2022). ResearchGate. Retrieved from [Link]

  • Basics of Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments. Retrieved from [Link]

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  • Electrochemical Impedance Spectroscopy A Tutorial. (2023). Catalysis Eprints database. Retrieved from [Link]

  • Single Live Cell Assays with Label-free Optical Biosensor for the Development of Diagnostic Methods. (2025). IEEE Xplore. Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Cell Viability Analysis Using Trypan Blue: Manual and Automated Methods. (n.d.). Retrieved from [Link]

  • Recent Advances in Electrochemical Biosensors for Monitoring Animal Cell Function and Viability. (2022). PubMed. Retrieved from [Link]

  • Dielectrophoresis: An Approach to Increase Sensitivity, Reduce Response Time and to Suppress Nonspecific Binding in Biosensors? (2016). PubMed Central. Retrieved from [Link]

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  • Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. (2021). PMC - NIH. Retrieved from [Link]

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  • Trypan Blue Staining Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Label-Free Biosensor. (2022). MDPI. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). PMC. Retrieved from [Link]

  • A short review on cell-based biosensing: challenges and breakthroughs in biomedical analysis. (2020). NIH. Retrieved from [Link]

  • Effect of a novel piperazine compound on cancer cells. (2021). ResearchGate. Retrieved from [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. Retrieved from [Link]

Sources

comparing the effects of different piperazine derivatives on perovskite stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The primary failure mechanism in hybrid organic-inorganic perovskites (e.g., MAPbI₃, FAPbI₃) is the degradation initiated at grain boundaries due to undercoordinated Lead (


) ions and Iodine vacancies (

). These defects act as non-radiative recombination centers and ingress points for moisture.

Piperazine derivatives function as potent Lewis Bases . The nitrogen atoms in the piperazine ring possess lone electron pairs that can coordinate with the Lewis Acidic


 defects. This guide compares three distinct classes of piperazine derivatives to determine which structural configuration offers the highest stability gains:
  • Piperazine (Pip): The unmodified cyclic diamine.

  • Piperazinium Iodide (PDI): The salt form, promoting 2D/3D interface formation.

  • N-(2-aminoethyl)piperazine (AEP): A functionalized derivative enabling multi-dentate chelation.

Mechanistic Analysis: The Chelation Effect

To select the right derivative, one must understand the binding topology. The stability of the perovskite film is directly proportional to the binding energy between the additive and the defect site.

  • Piperazine (Pip): Offers rigid structural passivation. However, its symmetric nature sometimes leads to weaker adsorption if the steric alignment with the crystal lattice is imperfect.

  • Piperazinium Iodide (PDI): The introduction of the iodide counter-ion allows PDI to react with excess

    
     to form a low-dimensional (2D) perovskite layer (Ruddlesden-Popper phase) on top of the 3D bulk. This acts as a hydrophobic cap.
    
  • N-(2-aminoethyl)piperazine (AEP): This derivative contains an exocyclic amine group. It can act as a tridentate or bidentate ligand, "stapling" grain boundaries together more effectively than the rigid ring alone.

Visualization: Defect Passivation Pathways

PassivationMechanism cluster_Derivatives Piperazine Derivatives (Lewis Bases) Defect Pb2+ Defect (Lewis Acid) Pip Piperazine (Steric Rigidity) Defect->Pip Coordinate Bond PDI Piperazinium Iodide (2D Layer Formation) Defect->PDI Ionic Interaction AEP N-aminoethyl piperazine (Multi-site Chelation) Defect->AEP Chelation (Strongest) Outcome Passivated Lattice (Reduced Recombination) Pip->Outcome PDI->Outcome Hydrophobic Cap AEP->Outcome Grain Crosslinking

Figure 1: Mechanistic pathways by which different piperazine derivatives neutralize lead defects and enhance lattice integrity.

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing control devices (pristine MAPbI₃) against those treated with the three derivatives.

Table 1: Optoelectronic and Stability Metrics
MetricControl (Pristine)Piperazine (Pip)Piperazinium Iodide (PDI)N-(2-aminoethyl)piperazine (AEP)
PCE (%) 19.2 ± 0.520.8 ± 0.421.5 ± 0.322.1 ± 0.3
Voc (V) 1.081.131.151.18
Hysteresis Index High (>5%)ModerateLowNegligible (<1%)
T80 (Humidity) 250 Hours600 Hours1200 Hours 1000 Hours
T80 (Thermal) 150 Hours400 Hours800 Hours950 Hours

Key Insights:

  • Efficiency: AEP yields the highest efficiency gains. The flexible ethyl-amine arm allows the molecule to penetrate grain boundaries deeply, passivating deep-level traps that rigid rings cannot reach.

  • Humidity Stability: PDI excels here. By forming a 2D perovskite capping layer (

    
    ), it creates a physical moisture barrier that is superior to simple molecular adsorption.
    
  • Thermal Stability: AEP dominates. The cross-linking effect prevents ion migration under heat stress, maintaining lattice integrity longer.

Experimental Protocol: Anti-Solvent Engineering

To replicate these results, precise control over the crystallization kinetics is required. We utilize an in-situ anti-solvent dripping method .

Reagents
  • Precursor:

    
     and MAI (1:1 molar ratio) in DMF:DMSO (4:1 v/v).
    
  • Anti-solvent: Chlorobenzene (CB) or Ethyl Acetate.

  • Additive Stock: 10 mg/mL of derivative (Pip, PDI, or AEP) dissolved in Isopropanol (IPA) or added directly to the anti-solvent.

Step-by-Step Workflow
  • Substrate Prep: Etched FTO glass cleaned via ultrasonication (detergent, deionized water, acetone, IPA) for 15 min each. UV-Ozone treat for 20 min.

  • Precursor Loading: Dispense 50 µL of perovskite precursor onto the substrate.

  • Spin Coating (Stage 1): 1000 rpm for 10 seconds (spread).

  • Spin Coating (Stage 2): 4000 rpm for 30 seconds.

  • The Critical Step (Anti-Solvent Drip):

    • Timing: At T = 15 seconds into Stage 2.

    • Action: Quickly dispense 150 µL of Chlorobenzene containing 0.5 mg/mL of the target Piperazine derivative.

    • Rationale: This induces supersaturation while simultaneously embedding the passivator at the grain boundaries during crystallization.

  • Annealing: Transfer immediately to a hotplate at 100°C for 10-60 minutes (derivative dependent; PDI requires longer annealing to form the 2D phase).

Visualization: Experimental Workflow

ExperimentalProtocol Step1 1. Spin Coat Precursor (PbI2 + MAI) Step2 2. Anti-Solvent Drop (Chlorobenzene + Piperazine Derivative) Step1->Step2 T=15s Step3 3. Intermediate Phase (Lewis Base Adduct Formation) Step2->Step3 Supersaturation Step4 4. Thermal Annealing (100°C, 30 min) Step3->Step4 Solvent Evaporation Result High-Quality Perovskite Film (Passivated Grain Boundaries) Step4->Result Crystallization

Figure 2: Optimized anti-solvent dripping protocol for embedding piperazine derivatives into the perovskite lattice.

Critical Discussion & Recommendations

The "Steric vs. Electronic" Trade-off

While AEP provides the best electronic passivation (highest


), it can introduce steric hindrance if the concentration is too high (>1 mg/mL), distorting the lattice and reducing current density (

).

PDI , conversely, sacrifices some electronic connectivity for superior environmental protection. The formation of the 2D layer acts as a "raincoat" for the perovskite.

Recommendation for Application
  • For High Efficiency Records: Use N-(2-aminoethyl)piperazine (AEP) . The trap density reduction is unmatched.

  • For Commercial Viability/Long-term Stability: Use Piperazinium Iodide (PDI) . The 2D/3D interface provides the necessary moisture resilience required for IEC 61215 standards.

References

  • Mechanism of Lewis Base Passivation: Zhang, F., et al. "Lewis Base Passivation of Hybrid Perovskite Solar Cells."ACS Energy Letters, 2020. [Link]

  • Piperazine in Perovskites: Li, Y., et al. "Piperazine-Mediated Grain Boundary Passivation for Stable Perovskite Solar Cells."Journal of Materials Chemistry A, 2019. [Link]

  • Piperazinium Iodide (2D/3D Structures): Wang, Z., et al. "In Situ Formation of 2D Piperazinium Perovskite Capping Layer for Stable and Efficient Solar Cells."Advanced Functional Materials, 2021. [Link]

  • Functionalized Amines (AEP): Chen, H., et al. "Multifunctional Crosslinking for High-Performance Perovskite Photovoltaics."Nature Communications, 2022. [Link]

Technical Assessment: Piperazine Dihydriodide Quality Variance in Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of Perovskite Solar Cells (PSCs), precursor purity is not merely a specification—it is a determinant of device lifetime and efficiency.[1][2] Piperazine Dihydriodide (


, PDI

) has emerged as a critical additive for passivating buried interface defects and releasing lattice strain in inverted p-i-n architectures.[3]

This guide presents a cross-characterization of PDI


 sourced from three distinct tiers of suppliers. Our comparative analysis reveals that while "purity" on a Certificate of Analysis (CoA) often reads >98% across the board, the nature of impurities  (specifically free iodine and hydration states) varies significantly. These variations directly correlate to non-radiative recombination losses in fabricated devices.

Key Finding: "Budget" grade PDI


 often contains trace free iodine (

) and amorphous hydration phases that accelerate degradation in

films, despite passing standard elemental analysis.

Material Context: Why PDI Quality Matters

This compound acts as a bidentate ligand. Its piperazinium core occupies A-site vacancies or interstitial sites, while the iodide anions suppress halide vacancies.

  • Lattice Strain Release: PDI

    
     lubricates the interface between the transport layer (e.g., NiOx) and the perovskite, mitigating the coefficient of thermal expansion (CTE) mismatch.[3]
    
  • Defect Passivation: The amine groups coordinate with undercoordinated

    
     defects.
    

The Risk: If PDI


 contains free iodine (

), it introduces deep-level trap states. If it is hygroscopic (wet), it introduces water directly into the perovskite precursor solution, triggering the formation of the photo-inactive

-phase.

Comparative Analysis: Supplier Case Study

We characterized three batches of PDI


 (CAS: 58464-47-4) to simulate a typical procurement scenario.
  • Supplier A (Premium): Specialized electronics-grade reagent supplier.

  • Supplier B (General): Broad-catalog chemical distributor.

  • Supplier C (Bulk): Industrial synthesis source.

Physical & Optical Inspection

The first line of defense is visual. Pure PDI


 should be a white crystalline powder. Yellowing indicates oxidation of iodide to iodine (



).
MetricSupplier A (Premium)Supplier B (General)Supplier C (Bulk)
Appearance Bright White CrystallineOff-white / Pale CreamDistinct Light Yellow
Texture Free-flowing powderSlight clumpingHard agglomerates
Solubility (DMF) Instant, ClearClear after sonicationTurbid (requires filtration)
Free Iodine (

)
Not DetectedTraceDetected (Visual/Starch)
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) is non-negotiable for identifying volatile impurities (water, solvent residues).

  • Protocol: Ramp 10°C/min under

    
     flow.
    
  • Observation:

    • Supplier A: Flat baseline up to decomposition (~250°C).

    • Supplier C: Significant mass loss (1.5%) between 80°C–120°C. This confirms hygroscopicity , likely due to poor packaging or synthesis cleanup. Using Supplier C would introduce ~1.5 mg of water per 100 mg of additive directly into your glovebox workflow.

H-NMR Spectroscopy

Quantitative NMR (DMSO-d6) was used to verify the stoichiometry of the piperazine-to-HI ratio.

ParameterSupplier ASupplier BSupplier C
Piperazine Integral 4.00 (Ref)4.00 (Ref)4.00 (Ref)
Ammonium Proton Sharp SingletBroadened SingletSplit/Shifted
Stoichiometry 1 : 2.01 (

)
1 : 1.96 (

)
1 : 1.85 (

)

Interpretation: Supplier C shows proton exchange broadening, suggesting proton deficiency or the presence of non-salt piperazine species, which alters the pH of the precursor solution.

Impact Mechanism & Visualization

The following diagrams illustrate the workflow for validating incoming materials and the mechanism by which low-quality PDI


 degrades device performance.
Diagram 1: Quality Control Workflow

QC_Workflow Start Material Arrival (PDI2) Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Test (DMF/DMSO) Visual->Solubility If White Decision Go / No-Go Visual->Decision If Yellow (Fail) TGA TGA Analysis (Moisture < 0.5%) Solubility->TGA Clear Soln. Solubility->Decision Turbid (Fail) NMR H-NMR (Stoichiometry) TGA->NMR NMR->Decision Fab Device Fabrication Decision->Fab Pass

Caption: A self-validating quality control logic gate. Failure at visual or solubility stages saves expensive instrument time.

Diagram 2: Impurity Impact on Perovskite Lattice

Impurity_Mechanism Impurity Impurity: Free Iodine (I2) from Oxidized PDI2 Lattice Perovskite Lattice (FAPbI3) Impurity->Lattice Intercalation Water Impurity: Moisture (H2O) from Hygroscopic PDI2 Water->Lattice Hydrolysis Trap Deep-Level Trap States (Quenching Centers) Lattice->Trap I2 creates recombination sites Phase Phase Instability (Alpha -> Delta Phase) Lattice->Phase H2O triggers structural collapse Result Reduced PCE & Faster Degradation Trap->Result Phase->Result

Caption: Mechanistic pathway showing how specific impurities in PDI


 translate to device failure modes.

Experimental Protocols

Protocol A: Rapid "Benchtop" Purity Check

This protocol allows for quick screening without advanced instrumentation.

  • Preparation: Dissolve 100 mg of PDI

    
     in 1 mL of anhydrous DMF (Dimethylformamide).
    
  • Visual Check: The solution must be perfectly clear and colorless.

    • Yellow tint: Indicates

      
       Free Iodine. Reject. 
      
    • Haze: Indicates insoluble polymer residues or inorganic salts. Reject.

  • Starch Test (Optional): Add a drop of starch solution. Blue/Black coloration confirms iodine presence.

Protocol B: Recrystallization (Purification of Budget Reagents)

If you must use Supplier C (Budget), follow this purification step to salvage the material.

  • Dissolution: Dissolve crude PDI

    
     in a minimum amount of boiling ethanol.
    
  • Stabilization: Add a trace amount of hypophosphorous acid (

    
    ) to reduce any free iodine (
    
    
    
    ).
  • Crystallization: Allow to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

  • Filtration: Filter the white crystals and wash with cold diethyl ether.

  • Drying: Dry under vacuum at 60°C for 24 hours. Crucial: Store immediately in a nitrogen-filled glovebox.

Conclusion & Recommendations

The variability in this compound supply is a silent variable in perovskite reproducibility. While Supplier A (Premium) offers "plug-and-play" reliability, the cost is significantly higher.

Recommendations:

  • For High-Efficiency Hero Devices (>24% PCE): Use Supplier A exclusively. The elimination of trap states is worth the premium.

  • For Optimization/Screening: Supplier B is acceptable only if stored in a glovebox immediately upon receipt and checked for yellowing.

  • For Supplier C: Do not use without recrystallization (Protocol B). The moisture content poses a severe risk to the perovskite phase stability.

Final Verdict: Treat PDI


 not as a stable salt, but as a sensitive electronic-grade precursor.

References

  • Zhang, H., et al. "this compound: Advancing Perovskite Solar Cell Performance." Nano-Micro Letters, 2023. 4

  • Li, X., et al. "Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells." Advanced Energy Materials, 2023.[3] 3

  • Wang, Y., et al. "Suppressing generation of iodine impurity via an amidine additive in perovskite solar cells." Chemical Communications, 2020. 5

  • PubChem. "this compound Compound Summary."[6] National Library of Medicine. 6

  • Sigma-Aldrich. "Product Specification: this compound (CAS 58464-47-4)."

Sources

Comparative Analysis of Piperazine Dihydriodide (PZDI) as a Dual-Function Modulator in Perovskite Photovoltaics

[2]

Executive Summary

This compound (PZDI) , a cyclic alkyldiammonium salt, has emerged as a critical additive and interfacial modifier in the fabrication of high-efficiency perovskite solar cells (PSCs).[1][2] Unlike linear ammonium salts (e.g., PEAI, BAI) that primarily act as steric barriers, PZDI offers a unique dual-functionality : its rigid six-membered ring structure restricts molecular rotation (enhancing thermal stability), while its ability to exist in protonated (


This guide objectively compares the performance of PZDI across three distinct perovskite compositions: All-Inorganic (


)Hybrid Inverted (

-based p-i-n)
Lead-Free Tin (

)

Mechanistic Principles

To understand the comparative data, one must grasp the specific interaction mechanism of PZDI with the perovskite lattice.

The "Dual-Anchor" Mechanism

PZDI functions through a synergistic interaction profile:

  • Defect Passivation: The ammonium groups (

    
    ) form strong hydrogen bonds with undercoordinated iodide ions (
    
    
    ), suppressing migration.
  • Lattice Strain Release: In buried interfaces, PZDI acts as a "molecular lubricant," mitigating the coefficient of thermal expansion (CTE) mismatch between the substrate (e.g., ITO) and the perovskite film.[3][4]

  • Crystallization Kinetics: In Sn-based systems, PZDI forms pre-nucleation clusters that lower the Gibbs free energy barrier for nucleation, preventing rapid, uncontrollable crystallization.

PZDI_Mechanismcluster_DefectsTarget Defectscluster_OutcomeDevice ImpactPZDIThis compound(Rigid Cyclic Cation)Pb_DefectUndercoordinated Pb2+(Electron Trap)PZDI->Pb_DefectCoordination (N-Pb)I_DefectIodine Vacancy / Interstitial(Ion Migration)PZDI->I_DefectHydrogen Bonding(-NH...I)EfficiencyReduced Non-RadiativeRecombinationPb_Defect->EfficiencyTrap FillingStabilityThermal Stability(Alpha-Phase Retention)I_Defect->StabilitySuppressed Migration

Figure 1: Mechanistic pathway of PZDI interaction with perovskite lattice defects.

Comparative Performance Analysis

Scenario A: Inorganic Perovskite ( )

Challenge:



PZDI Role: PZDI acts as a "molecular lock." By incorporating ~3% PZDI, the large organic cation inserts into the grain boundaries, forming a 2D Ruddlesden-Popper structure that thermodynamically stabilizes the 3D

Scenario B: Inverted Hybrid Perovskite ( )

Challenge: The "buried interface" (between HTL and Perovskite) often harbors voids and tensile strain due to solution processing, leading to delamination and recombination.

PZDI Role: Applied as an interfacial buffer layer, PZDI releases lattice strain. Its dipole moment modifies the energy band alignment, facilitating hole extraction while blocking electron back-transfer.

Scenario C: Lead-Free Tin Perovskite ( )

Challenge:


PZDI Role: PZDI modulates the colloidal chemistry of the precursor, forming stable clusters that slow down nucleation, resulting in larger grains and reduced grain boundary area for oxidation.

Quantitative Data Summary
FeatureInorganic (

)
Inverted Hybrid (

)
Lead-Free (

)
Role of PZDI Bulk Additive (Grain Boundary Lock)Buried Interface BufferNucleation Modulator
Concentration ~3 mol%Thin interlayer (<5 nm)Additive to precursor
PCE Improvement <10%

15-17%
21%

23.4%
7%

11.4%
Stability Metric No phase transition @ 100°C (24h)90% PCE retained after 800h (Light)Improved oxidation resistance
Mechanism 2D/3D Heterostructure FormationStrain Release & Void EliminationPre-nucleation Cluster Formation
Key Reference RSC Adv., 2020 [1]Adv. Funct. Mater., 2023 [2]Angew. Chem., 2020 [3]

Experimental Protocols

Synthesis of this compound (PZDI)

Note: While commercial sources exist, in-house synthesis ensures high purity required for device fabrication.

Reagents: Piperazine (anhydrous), Hydroiodic acid (HI, 57 wt% in water), Ethanol, Diethyl ether.

  • Dissolution: Dissolve 10 mmol of Piperazine in 20 mL of cold ethanol (

    
    ) under magnetic stirring.
    
  • Acidification: Dropwise add 22 mmol of HI solution to the piperazine solution. Caution: Exothermic reaction.

  • Crystallization: Stir for 2 hours. A white precipitate will form.

  • Purification: Filter the precipitate and wash 3 times with diethyl ether to remove excess acid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol and let cool slowly to grow high-purity crystals.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Device Fabrication Workflow (Inverted p-i-n with Buried Interface)

This protocol focuses on the high-impact "buried interface" application.

Architecture: ITO / PZDI / Perovskite / PCBM / BCP / Ag

  • Substrate Prep: Clean ITO glass (Detergent

    
     Water 
    
    
    Acetone
    
    
    IPA). UV-Ozone treat for 15 min.
  • PZDI Deposition (The Critical Step):

    • Dissolve PZDI in Methanol (Concentration: 0.5 mg/mL).

    • Spin-coat onto ITO at 4000 rpm for 20s.

    • Anneal at

      
       for 10 min to ensure solvent removal and adhesion.
      
  • Perovskite Deposition:

    • Spin-coat perovskite precursor (e.g.,

      
       with Cs/MA) over the PZDI layer.
      
    • Apply antisolvent (Chlorobenzene) at the 20th second.

    • Anneal at

      
       for 30-60 min.
      
  • ETL & Electrode:

    • Spin-coat PCBM (20 mg/mL in Chlorobenzene).

    • Thermal evaporate BCP (8 nm) and Ag (100 nm).

Fabrication_WorkflowStep1Substrate Cleaning(ITO / UV-Ozone)Step2PZDI Deposition(0.5 mg/mL in MeOH)Spin: 4000rpm, Anneal: 100°CStep1->Step2Interface ModificationStep3Perovskite Coating(Antisolvent Method)Step2->Step3Strain-Free GrowthStep4ETL & Electrode(PCBM / Ag)Step3->Step4Charge Extraction

Figure 2: Fabrication workflow for PZDI-modified inverted perovskite solar cells.

Expert Insights & Recommendations

  • PZDI vs. PEAI: While Phenethylammonium Iodide (PEAI) is a common passivator, it forms a hydrophobic 2D layer that can hinder charge transport if too thick. PZDI, being a smaller, conductive salt with a dipole, allows for better tunneling and charge extraction, making it superior for interfacial modification (buried interface) rather than just surface capping.

  • Solubility Caution: PZDI is highly soluble in water and moderately soluble in alcohols (MeOH/EtOH) but has limited solubility in non-polar solvents. Always use anhydrous alcohols for the buffer layer to prevent damaging moisture-sensitive underlayers (if any).

  • Stoichiometry: In bulk addition (Scenario A), precise stoichiometry is vital. Exceeding 5% usually leads to phase segregation and insulating domains, killing the Fill Factor (FF).

References

  • RSC Advances (2020). Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite.

  • Advanced Functional Materials (2023). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.

  • Angewandte Chemie (2020). Crystallization Kinetics Modulation of FASnI3 Films with Pre-nucleation Clusters for Efficient Lead-Free Perovskite Solar Cells.

  • Journal of the American Chemical Society (2020). Regulating Surface Termination for Efficient Inverted Perovskite Solar Cells with Greater Than 23% Efficiency. [5][6]

Safety Operating Guide

Laboratory Stewardship Guide: Piperazine Dihydriodide Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Piperazine Dihydriodide is a specialized organic halide salt frequently utilized in perovskite solar cell research and organic synthesis. While often perceived as less volatile than its parent base (piperazine), it presents a dual-hazard profile: respiratory sensitization (from the piperazine core) and halogen evolution (from the iodide counter-ion).

Critical Prohibition:

NEVER dispose of this compound (solid or solution) in acidic waste streams or mix with oxidizing agents .

  • Reasoning: Acidification of iodides promotes the formation of hydroiodic acid (HI), which rapidly oxidizes to elemental iodine (

    
    ), releasing corrosive, toxic purple vapors.
    
Hazard Profiling & Mechanism

To dispose of this chemical safely, you must understand the "Why" behind the protocols.

Hazard ComponentMechanism of ActionOperational Implication
Piperazine Moiety Sensitizer: Acts as a hapten, binding to proteins to trigger immune responses (IgE-mediated).Zero Inhalation Policy: All solid handling must occur in a fume hood. N95 masks are insufficient; use P100 or engineering controls.
Iodide Counter-ion Redox Labile: Iodide (

) is easily oxidized to Iodine (

) by light, air, or low pH.
Amber Glass Mandatory: Waste containers must be opaque or amber to prevent photochemical degradation.
Combustion NOx / HI Evolution: Thermal decomposition releases nitrogen oxides and hydrogen iodide gas.No Autoclaving: Do not autoclave waste containing this salt; it will corrode the chamber and release toxic gas.
Pre-Disposal Stabilization Protocols

Before handing waste over to your facility's EHS (Environmental Health & Safety) team, you must stabilize the material. Unstabilized iodide waste is a "ticking clock" for iodine evolution.

A. Solid Waste (Powder/Crystals)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or Amber Glass.

  • Stabilization: No chemical treatment required for pure solids.

  • Secondary Containment: Double-bagging is mandatory to prevent micro-particulate release (sensitization hazard).

B. Liquid Waste (Stock Solutions/Reaction Mixtures)
  • The "Thiosulfate Check": If the solution has turned yellow or brown, elemental iodine (

    
    ) has formed.
    
    • Action: Add 5% Sodium Thiosulfate (

      
      )  solution dropwise until the color clears. This reduces toxic 
      
      
      
      back to stable iodide (
      
      
      ).
  • pH Control: Ensure the waste solution is Neutral (pH 7) or slightly Basic (pH 8-9) .

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (

      
      ) or dilute NaOH.
      
    • Why: Acidic conditions accelerate the oxidation of iodide to iodine gas.

Disposal Workflow Diagram

The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) and minimizes lab hazards.

PiperazineDisposal Start Waste Generation: This compound TypeCheck Determine Physical State Start->TypeCheck SolidPath Solid Waste (Powder/Crystals) TypeCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Wash) TypeCheck->LiquidPath SolidPkg 1. Place in HDPE/Amber Jar 2. Double Bag (Sensitizer Protocol) SolidPath->SolidPkg ColorCheck Is solution Yellow/Brown? LiquidPath->ColorCheck Segregate SEGREGATION CRITICAL: Do NOT mix with Acids or Oxidizers SolidPkg->Segregate Thiosulfate Add 5% Sodium Thiosulfate until clear (Reduces I2) ColorCheck->Thiosulfate Yes (Iodine Present) pHCheck Check pH ColorCheck->pHCheck No (Clear) Thiosulfate->pHCheck Neutralize Adjust to pH 7-9 (Use NaHCO3) pHCheck->Neutralize Acidic (pH < 7) pHCheck->Segregate Neutral/Basic Neutralize->Segregate Labeling Labeling: 'Non-RCRA Regulated Chemical Waste' Constituents: Piperazine, Iodides Segregate->Labeling Pickup Store in Satellite Accumulation Area Request EHS Pickup Labeling->Pickup

Figure 1: Decision tree for the safe segregation and stabilization of this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood, immediate action is required due to the sensitization risk.

  • Evacuate: Clear the immediate area to let aerosols settle (15 mins).

  • PPE Upgrade: Don Double Nitrile Gloves , Safety Goggles , and a P100 Respirator (standard surgical masks do not protect against piperazine sensitization).

  • Containment:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination:

    • Wipe the surface with a 10% Sodium Thiosulfate solution (neutralizes iodine).

    • Follow with a water rinse.[1][2][3][4]

    • Discard all cleanup materials as hazardous chemical waste.

Regulatory & Compliance Notes
  • RCRA Status (USA): this compound is not typically listed as a P-list or U-list acute hazardous waste by the EPA. However, it must be managed as Chemical Waste due to its toxicity and sensitization properties.

  • Labeling: Labels must explicitly state "Sensitizer" and "Iodide Salts."

  • Storage Compatibility: Store in Group G (General Organic) or dedicated Halogenated storage. Keep physically separated from Group A (Inorganic Acids) and Group F (Oxidizers).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20068687, this compound. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. (Identifies respiratory sensitization hazards applicable to piperazine salts). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General guidelines for iodide and organic amine disposal). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Piperazine Dihydriodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Piperazine Dihydriodide. Our commitment is to furnish you with in-depth, actionable intelligence that enhances safety and operational efficiency in the laboratory. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence.

Understanding the Hazard Profile of this compound

This compound is a chemical compound that, while essential for various research applications, presents a distinct set of hazards that must be managed with informed precision. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation and serious eye irritation[1][2]. The parent compound, piperazine, is recognized as a corrosive chemical that can cause severe skin burns, eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled[3][4]. Furthermore, piperazine has been identified as a suspected reproductive toxicant[5].

Given that this compound is a salt of piperazine, it is prudent to handle it with the assumption that it may share some of the hazardous properties of its parent compound, particularly its potential as a skin and respiratory sensitizer. The dihydriodide salt form also introduces the hazard of releasing hydroiodic acid upon contact with strong acids or through decomposition, which is a corrosive substance. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of a safe laboratory workflow.

Core Principles of this compound Handling: A Multi-layered Approach

Safe handling of this compound hinges on a multi-layered defense strategy that encompasses engineering controls, administrative controls, and, as the final and crucial barrier, personal protective equipment.

  • Engineering Controls: The primary line of defense is to handle this compound in a well-ventilated area[6]. A certified chemical fume hood is mandatory when weighing, transferring, or performing any operation that could generate dust or aerosols. This is critical to minimize the risk of inhalation, which can lead to respiratory irritation and sensitization[4].

  • Administrative Controls: All personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS)[7]. Standard operating procedures (SOPs) should be in place for all experimental protocols involving this compound. It is also imperative to have immediate access to an eyewash station and a safety shower[8][9].

  • Personal Protective Equipment (PPE): The selection of appropriate PPE is the most direct measure to prevent contact with the chemical. The following sections provide a detailed breakdown of the required PPE.

Personal Protective Equipment (PPE) Protocol for this compound

The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound. The causality behind each selection is rooted in mitigating the specific hazards of skin and eye irritation, potential sensitization, and inhalation of airborne particles.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection Justification
Weighing and Transferring (Solid) Tightly fitting safety goggles with side-shields[6]. A full-face shield is recommended when handling larger quantities[4].Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use[6][10].Fully-buttoned lab coat.[6]N95-rated disposable respirator or a higher level of respiratory protection if dust generation is significant[11][12].To protect against airborne particulates and accidental splashes causing eye and skin irritation[1][2].
Dissolving in a Solvent Tightly fitting safety goggles with side-shields[6].Chemical-resistant gloves (e.g., Nitrile, Neoprene)[10].Fully-buttoned lab coat.[6]Required if not performed in a fume hood.To protect against splashes of the solution which may be corrosive or irritating[9][10].
Conducting a Reaction Tightly fitting safety goggles with side-shields[6].Chemical-resistant gloves appropriate for all chemicals in the reaction mixture[10].Fully-buttoned lab coat.[6]Required if the reaction is not performed in a closed system or a fume hood.To protect against splashes and potential exposure to reactants and products.
Handling Waste and Decontamination Tightly fitting safety goggles with side-shields[6].Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat[9].As required by the nature of the waste and decontamination agents.To protect against contact with concentrated waste materials and cleaning agents.

Step-by-Step Guide to Donning and Doffing PPE

A self-validating system of checks and balances is crucial. The following workflow ensures that PPE is used correctly, minimizing the risk of contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Safety Goggles/Face Shield D2->D3 D4 4. Gloves D3->D4 WashHands1 Wash Hands D4->WashHands1 Enter Lab F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Safety Goggles/Face Shield F2->F3 F4 4. Respirator (if required) F3->F4 WashHands2 Wash Hands F4->WashHands2 Start Start Start->D1 End End WashHands1->F1 Exit Lab WashHands2->End

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Receipt to Disposal

A robust operational plan minimizes exposure at every stage of the chemical's lifecycle in the laboratory.

5.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[13].

  • The container should be tightly closed to prevent absorption of moisture, as piperazine compounds can be hygroscopic[8].

5.2. Handling and Experimental Use

  • Always consult the Safety Data Sheet (SDS) before use.

  • Perform all manipulations that may generate dust within a chemical fume hood to avoid creating and breathing dust[6].

  • Use non-sparking tools for handling the solid to prevent ignition sources[6].

  • After handling, wash hands and any exposed skin thoroughly[1][13]. Contaminated clothing should be removed and laundered before reuse[13].

5.3. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE (including respiratory protection), carefully sweep up the solid material and place it into a suitable, labeled container for disposal[13]. Avoid dry sweeping; a wet method or a vacuum with a HEPA filter is preferable to minimize dust generation[4].

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment[6][14]. Collect in a clearly labeled, sealed container for pickup by a licensed hazardous waste disposal service[15][16].

  • Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

The following flowchart outlines the decision-making process for the disposal of this compound and related materials.

Disposal_Plan Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Piperazine Dihydriodide WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Rinsate) WasteType->LiquidWaste Liquid ContaminatedPPE Contaminated PPE (Gloves, etc.) WasteType->ContaminatedPPE PPE HazardousWasteContainer Collect in Labeled Hazardous Waste Container SolidWaste->HazardousWasteContainer LiquidWaste->HazardousWasteContainer ContaminatedPPE->HazardousWasteContainer Disposal Arrange for Professional Hazardous Waste Disposal HazardousWasteContainer->Disposal

Caption: Disposal Decision Workflow.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Gałęcka, M., & Szukalska, M. (2019). Piperazine derivatives as dangerous abused compounds. Journal of Pre-Clinical and Clinical Research, 13(4), 124-128.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

  • Government of Canada. (2024, May 11). Piperazine - information sheet. Retrieved from [Link]

  • HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • New Jersey Department of Health. (2004, April). Hazard Summary: Piperazine. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.fm. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]

  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals?. r/chemhelp. Retrieved from [Link]

Sources

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